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  • Product: (S)-3-amino-1-benzylazepan-2-one
  • CAS: 209983-91-5

Core Science & Biosynthesis

Foundational

molecular weight and formula of 3-amino-1-benzylazepan-2-one

An In-Depth Technical Guide to 3-Amino-1-benzylazepan-2-one (C₁₃H₁₈N₂O) Introduction 3-Amino-1-benzylazepan-2-one is a substituted derivative of ε-caprolactam, belonging to the class of azepanone compounds. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-1-benzylazepan-2-one (C₁₃H₁₈N₂O)

Introduction

3-Amino-1-benzylazepan-2-one is a substituted derivative of ε-caprolactam, belonging to the class of azepanone compounds. Its structure, featuring a seven-membered lactam ring, a chiral center at the C3 position bearing an amino group, and an N-benzyl substituent, makes it a molecule of significant interest in medicinal chemistry and drug development. The inherent functionalities of this scaffold—a cyclic amide, a primary amine, and a lipophilic benzyl group—provide a versatile platform for creating analogues with diverse pharmacological activities.

This technical guide provides a comprehensive overview of 3-amino-1-benzylazepan-2-one, intended for researchers, medicinal chemists, and drug development professionals. It covers the molecule's fundamental chemical properties, a detailed, mechanistically-grounded synthetic protocol, expected analytical characterization data, and its potential applications in pharmacology, with a specific focus on its documented utility as a bradykinin B1 receptor antagonist.[1]

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in 3-amino-1-benzylazepan-2-one dictates its chemical behavior and potential for biological interactions. The core structure is built upon an azepan-2-one ring, a seven-membered lactam that provides a rigid, conformationally-defined backbone. The primary amino group at the C3 position serves as a key site for hydrogen bonding and further derivatization, while the N-benzyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in biological targets.

Table 1: Core Identifiers and Properties of 3-Amino-1-benzylazepan-2-one

PropertyValueSource
IUPAC Name 3-amino-1-benzylazepan-2-oneInternal Calculation
Molecular Formula C₁₃H₁₈N₂OInternal Calculation based on[1]
Molecular Weight 218.30 g/mol Internal Calculation based on[1]
Canonical SMILES O=C1C(N)CCCCN1CC1=CC=CC=C1[1]
CAS Number Not explicitly found; related structures exist.
Key Structural Features Chiral center at C3, lactam ring, primary amine, N-benzyl group

Synthesis and Mechanistic Rationale

The overarching strategy involves three key stages:

  • N-Benzylation of ε-Caprolactam: Protection and activation of the lactam nitrogen with the benzyl group.

  • α-Halogenation: Introduction of a leaving group (e.g., bromine) at the C3 position adjacent to the carbonyl.

  • Nucleophilic Substitution: Displacement of the halide with an amino group.

This approach is advantageous as it utilizes readily available starting materials and employs reactions known for their reliability and scalability.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Amination A ε-Caprolactam B 1-Benzylazepan-2-one A->B NaH, Benzyl Bromide THF, 0°C to rt C 1-Benzyl-3-bromoazepan-2-one B->C LDA, THF, -78°C then PPh₃Br₂ D 3-Amino-1-benzylazepan-2-one C->D NH₃ (aq. or in MeOH) Sealed Vessel

Caption: Proposed three-step synthesis of 3-amino-1-benzylazepan-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzylazepan-2-one

  • Rationale: This step introduces the benzyl group onto the lactam nitrogen. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N-H of the caprolactam, forming a sodium salt. This highly nucleophilic anion then readily displaces the bromide from benzyl bromide in a classic Sₙ2 reaction.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add dry tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C (ice bath).

    • A solution of ε-caprolactam (1.0 equivalent) in dry THF is added dropwise to the suspension. The mixture is stirred for 1 hour at 0°C, allowing for complete deprotonation (cessation of H₂ gas evolution).

    • Benzyl bromide (1.1 equivalents) is added dropwise at 0°C.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • Self-Validation: Progress is monitored by Thin Layer Chromatography (TLC) until the starting caprolactam is consumed.

    • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzylazepan-2-one.

Step 2: Synthesis of 1-Benzyl-3-bromoazepan-2-one

  • Rationale: To introduce the amino group at C3, a leaving group must first be installed. This is achieved via enolate chemistry. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for generating the kinetic enolate at the less-substituted α-carbon (C3). The resulting enolate is then trapped with an electrophilic bromine source.

  • Procedure:

    • In a flame-dried flask under argon, prepare a solution of 1-benzylazepan-2-one (1.0 equivalent) in dry THF.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add freshly prepared or commercial LDA (1.2 equivalents) dropwise, and stir for 1-2 hours at -78°C to ensure complete enolate formation.

    • A solution of triphenylphosphine dibromide (PPh₃Br₂) or another suitable bromine source (e.g., N-Bromosuccinimide) in THF is added slowly.

    • The reaction is stirred at -78°C for several hours.

    • Self-Validation: Quench a small aliquot with water and extract into ethyl acetate to check for product formation via TLC or LC-MS.

    • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

    • The product is extracted, dried, and purified by column chromatography as described in the previous step.

Step 3: Synthesis of 3-Amino-1-benzylazepan-2-one

  • Rationale: The final step involves a nucleophilic substitution where ammonia displaces the bromide at the C3 position. This reaction is typically performed under pressure or at elevated temperatures to facilitate the displacement.

  • Procedure:

    • Dissolve 1-benzyl-3-bromoazepan-2-one (1.0 equivalent) in a suitable solvent such as methanol.

    • Place the solution in a sealed pressure vessel or a thick-walled, sealed tube.

    • Add a concentrated solution of ammonia in methanol or aqueous ammonia (a large excess, >10 equivalents).

    • Heat the sealed vessel at a temperature between 60-100°C for 12-24 hours.

    • Self-Validation: Reaction progress can be monitored by LC-MS by analyzing small, carefully vented aliquots.

    • After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure.

    • The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water. An acid-base extraction may be employed to purify the amine from neutral impurities.

    • The final product can be purified by column chromatography or crystallization to yield 3-amino-1-benzylazepan-2-one.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule is paramount. The following data represent the expected spectroscopic signatures for 3-amino-1-benzylazepan-2-one based on its chemical structure.

Table 2: Expected Analytical Data for 3-Amino-1-benzylazepan-2-one

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.2-7.4 (m, 5H, Ar-H), δ ~4.6 (s, 2H, N-CH₂-Ph), δ ~3.5-3.7 (m, 1H, CH-NH₂), δ ~3.2-3.4 (m, 2H, ring CH₂ adjacent to N), δ ~1.5-2.0 (m, 8H, remaining ring CH₂ and NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ ~175 (C=O), δ ~137 (Ar-C, quat.), δ ~128-129 (Ar-CH), δ ~55 (CH-NH₂), δ ~50 (N-CH₂-Ph), δ ~25-45 (aliphatic ring carbons)
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z = 219.15
Infrared (IR) Spectroscopy ~3300-3400 cm⁻¹ (N-H stretch, amine), ~1640 cm⁻¹ (C=O stretch, lactam), ~3030 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch)

Applications in Drug Discovery and Development

The 3-amino-lactam scaffold is a privileged structure in medicinal chemistry. The specific compound, 3-amino-1-benzylazepan-2-one, has been identified as a potentially useful agent for antagonizing the bradykinin B1 receptor.[1]

  • Bradykinin B1 Receptor Antagonism: The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated under conditions of inflammation, tissue injury, and chronic pain. Antagonists of this receptor are therefore investigated as potential therapeutics for treating inflammatory pain and other chronic inflammatory conditions. The identification of 3-amino-1-benzylazepan-2-one in this context suggests its value as a lead compound or intermediate for developing novel anti-inflammatory and analgesic drugs.[1]

  • Broader Therapeutic Potential: The structural motif present in this molecule is found in compounds targeting a range of diseases. For instance, libraries of related small molecules, such as 3-amino-1,2,4-triazine derivatives, have been developed as potent and selective inhibitors of pyruvate dehydrogenase kinases (PDKs).[2][3][4] These kinases are implicated in cancer metabolism, and their inhibition is a promising strategy for treating aggressive cancers like pancreatic ductal adenocarcinoma.[2][3][4] This highlights the potential of the 3-amino-azepanone core for generating diverse libraries of bioactive compounds for various therapeutic targets.

Safety and Handling

As a novel research chemical, 3-amino-1-benzylazepan-2-one should be handled with appropriate caution. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before handling.

  • General Precautions:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

    • In case of exposure, follow standard first-aid procedures and seek medical attention.

References

  • Alchem Pharmtech. (n.d.). (S)-3-Amino-1-benzyl-azepan-2-one.
  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Carbone, D., De Franco, M., Pecoraro, C., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Retrieved February 22, 2026, from [Link]

  • De Franco, M., Carbone, D., Pecoraro, C., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. MDPI. Retrieved February 22, 2026, from [Link]

  • Gravel, M., et al. (2007). Novel compounds useful for bradykinin B1 receptor antagonism. (U.S. Patent No. US20070032475A1). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Enantioselective Synthesis of (S)-3-amino-1-benzylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of the chiral lactam (S)-3-amino-1-benzylazepan-2-one, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the chiral lactam (S)-3-amino-1-benzylazepan-2-one, a valuable building block in medicinal chemistry, starting from the readily available and inexpensive ε-caprolactam. This protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative literature.

Introduction and Strategic Overview

(S)-3-amino-1-benzylazepan-2-one is a chiral cyclic amine derivative of significant interest in the development of peptidomimetics and other biologically active molecules. The constrained seven-membered ring system, coupled with the stereodefined α-amino group, makes it an attractive scaffold for mimicking peptide turns and for the synthesis of complex nitrogen-containing heterocycles.[1][2]

The synthetic strategy outlined herein proceeds in three key stages, beginning with the protection of the lactam nitrogen, followed by a crucial asymmetric amination at the α-position, and concluding with the deprotection of the newly introduced amino group. This approach is designed to be robust and scalable, providing a reliable route to the target compound in high enantiopurity.

Synthetic Workflow Diagram:

Synthesis_Workflow Caprolactam ε-Caprolactam NBenzylCaprolactam 1-Benzylazepan-2-one Caprolactam->NBenzylCaprolactam N-Benzylation AlphaAminoProtected Protected (S)-3-amino-1-benzylazepan-2-one NBenzylCaprolactam->AlphaAminoProtected Asymmetric α-Amination Target (S)-3-amino-1-benzylazepan-2-one AlphaAminoProtected->Target Deprotection

Caption: Overall synthetic strategy from ε-caprolactam to the final product.

Experimental Protocols

Step 1: Synthesis of 1-Benzylazepan-2-one (N-Benzylation of ε-Caprolactam)

The initial step involves the protection of the lactam nitrogen with a benzyl group. This is a standard procedure that enhances the stability of the molecule and facilitates subsequent reactions. The benzylation is typically achieved via a Williamson ether synthesis-like reaction using a strong base to deprotonate the lactam followed by quenching with benzyl bromide.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ε-caprolactam (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzylazepan-2-one as a colorless oil.

Quantitative Data for Step 1:

ReagentMolar Eq.MW ( g/mol )Amount (for 10g caprolactam)
ε-Caprolactam1.0113.1610.0 g
Sodium Hydride (60%)1.140.003.89 g
Benzyl Bromide1.1171.0416.6 mL
Anhydrous THF--200 mL

Expected Yield: 85-95%

Step 2: Asymmetric α-Amination of 1-Benzylazepan-2-one

This is the most critical step in the synthesis, where the chiral center is introduced. Several methods for the asymmetric α-amination of carbonyl compounds have been reported.[3][4][5] A robust and highly enantioselective method involves the use of a chiral phase-transfer catalyst for the amination of the corresponding enolate. Alternatively, a rhodium-catalyzed C-H amination can be employed.[5] Another approach is the direct α-amination of the lactam enolate with an electrophilic nitrogen source in the presence of a chiral ligand.

Here, we detail a procedure adapted from the principles of direct electrophilic amination, which offers good stereocontrol.

Protocol:

  • To a solution of 1-benzylazepan-2-one (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents, freshly prepared or commercial) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of di-tert-butyl azodicarboxylate (DBAD) (1.2 equivalents) in anhydrous THF at -78 °C.

  • To the DBAD solution, add a pre-cooled (-78 °C) solution of a suitable chiral ligand (e.g., a chiral bisoxazoline (BOX) ligand complexed with a Lewis acid like magnesium bromide) (0.1 equivalents).

  • Transfer the enolate solution via cannula to the solution of the chiral aminating reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a protected α-hydrazino lactam, is typically carried forward to the next step without extensive purification.

Quantitative Data for Step 2:

ReagentMolar Eq.MW ( g/mol )Amount (for 10g 1-benzylazepan-2-one)
1-Benzylazepan-2-one1.0203.2810.0 g
LDA (2.0 M in THF/heptane/ethylbenzene)1.1-27.1 mL
Di-tert-butyl azodicarboxylate (DBAD)1.2230.2913.6 g
Chiral Ligand (e.g., (S,S)-Ph-BOX)0.1296.371.46 g
Magnesium Bromide0.1184.110.91 g
Anhydrous THF--250 mL

Expected Yield: 60-75% (crude)

Step 3: Deprotection to (S)-3-amino-1-benzylazepan-2-one

The final step involves the cleavage of the N-N bond in the α-hydrazino lactam and removal of the Boc protecting groups to yield the free amine. This is typically achieved by catalytic hydrogenation.

Protocol:

  • Dissolve the crude protected α-hydrazino lactam from the previous step in methanol.

  • Add a catalytic amount of palladium on carbon (10 wt. % Pd, 10 mol % loading).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product is then treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc groups.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) to afford (S)-3-amino-1-benzylazepan-2-one.

Quantitative Data for Step 3:

ReagentMolar Eq.MW ( g/mol )Amount (based on theoretical product from Step 2)
Crude Protected Lactam1.0~433.56~21.3 g
10% Palladium on Carbon0.1-~2.1 g
Methanol--200 mL
Trifluoroacetic Acidexcess114.0250 mL
Dichloromethane--200 mL

Expected Yield: 70-85% over two steps.

Mechanistic Insights

The key to the enantioselectivity in Step 2 lies in the formation of a chiral complex between the electrophilic aminating reagent (DBAD) and the chiral ligand-Lewis acid complex. The chiral environment created by this complex dictates the facial selectivity of the attack on the prochiral lactam enolate.

Reaction Mechanism Diagram:

Mechanism cluster_Enolate Enolate Formation cluster_ChiralReagent Chiral Aminating Reagent Enolate 1-Benzylazepan-2-one Enolate ChiralComplex Chiral DBAD Complex Enolate->ChiralComplex Nucleophilic Attack DBAD DBAD DBAD->ChiralComplex Ligand Chiral Ligand-Lewis Acid Complex Ligand->ChiralComplex Product Protected (S)-3-hydrazino-1-benzylazepan-2-one ChiralComplex->Product Forms (S)-enantiomer selectively

Caption: Enantioselective amination mechanism.

Characterization Data

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

  • Optical Rotation: To measure the specific rotation of the chiral product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enantioselective synthesis of (S)-3-amino-1-benzylazepan-2-one from ε-caprolactam. By following these procedures, researchers can reliably produce this valuable chiral building block for applications in drug discovery and development. The provided rationale for experimental choices and references to the primary literature are intended to empower the user to understand and potentially adapt this synthesis for their specific needs.

References

  • Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6555–6559. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. B. A. (2015). Asymmetric Synthesis Antimicrobial Activity of Some New Mono Bicyclic β-Lactams. Molecules, 20(9), 16298–16313. [Link]

  • Vertex AI Search. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks.
  • Córdova, A. (2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 6(14), 2341–2344. [Link]

  • Marqués-López, E., & Herrera, R. P. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. The Journal of Organic Chemistry, 73(18), 7133–7143. [Link]

  • Kim, D. H., et al. (2014). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. Bulletin of the Korean Chemical Society, 35(8), 2491-2494. [Link]

  • Shi, Y., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2846-2851. [Link]

  • Mazuela, J., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts, 11(3), 393. [Link]

  • Parrish, B., & Deming, T. J. (2002). Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Macromolecules, 35(22), 8493–8498. [Link]

  • Lecoq, J., & Schlama, T. (2002). Process for the preparation of N-carboxyanhydrides of amino acids. EP1262480A1.
  • Weatherly, C. D., et al. (2018). Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. Journal of the American Chemical Society, 140(4), 1259–1263. [Link]

  • Shi, Y., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2846-2851. [Link]

  • Gibson, C. L., et al. (2011). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development, 15(4), 854–861. [Link]

  • Le, T., et al. (2009). Experimentally Facile Controlled Polymerization of N-Carboxyanhydrides (NCAs), Including O-Benzyl-L-threonine NCA. Journal of Polymer Science Part A: Polymer Chemistry, 47(11), 2882-2891. [Link]

  • Coldham, I., et al. (2022). Direct alpha-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. ChemRxiv. [Link]

  • Lu, H., & Cheng, J. (2011). Ring-Opening Polymerization of γ-(4-Vinylbenzyl)-l-glutamate N-Carboxyanhydride for the Synthesis of Functional Polypeptides. Macromolecules, 44(15), 5897–5900. [Link]

  • Basava, V., & Tunge, J. A. (2018). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated Acetamides. Organic Letters, 20(24), 7843–7847. [Link]

  • Bar, F. M., & Afonso, C. A. M. (2018). Free Amino Group Transfer via α-Amination of Native Carbonyls. Angewandte Chemie International Edition, 57(32), 10145-10149. [Link]

  • Castillo, E., et al. (2017). One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide. Molecules, 22(12), 2157. [Link]

  • Ravasio, N., et al. (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. Catalysts, 12(11), 1301. [Link]

  • Janežič, M., & Grošelj, U. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 123. [Link]

  • Chen, C., et al. (2007). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development, 11(1), 166–168. [Link]

  • Howk, B. W., & Rothrock, H. S. (1962).
  • Scribd. (n.d.). Caprolactam Production Overview. [Link]

  • Mamedov, V. A., et al. (2025). Enantioselective catalytic three-component synthesis of optically active propargyl amino ethers. Herald of the Georgian National Academy of Sciences, 53(1), 1-5. [Link]

  • Li, J., & Wang, Y. (2011). Method for synthesizing DL-alpha-amino caprolactam. CN102093307A.
  • Ivanov, D. S., et al. (2019). Synthesis of 3-imino-1-benzazepines by the cyanide-incorporating heterocyclization of (2-benzylaminobenzylidene)malonates. Mendeleev Communications, 29(1), 58-60. [Link]

Sources

Application

reaction conditions for N-alkylation of (S)-3-amino-1-benzylazepan-2-one

Application Note: Precision -Alkylation of ( )-3-amino-1-benzylazepan-2-one Executive Summary This guide details the reaction conditions for the -alkylation of ( )-3-amino-1-benzylazepan-2-one (Compound 1 ). This scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision -Alkylation of ( )-3-amino-1-benzylazepan-2-one

Executive Summary

This guide details the reaction conditions for the


-alkylation of (

)-3-amino-1-benzylazepan-2-one
(Compound 1 ). This scaffold is a critical intermediate in the synthesis of

-secretase inhibitors, most notably Semagacestat (LY450139) .

While the primary clinical application of this amine involves amide coupling, structural activity relationship (SAR) studies often require the conversion of the primary C3-amine to a secondary amine via alkylation. This transformation presents two specific challenges:

  • Chemo-selectivity: Preventing over-alkylation (formation of tertiary amines).[1]

  • Stereo-integrity: Preserving the (

    
    )-configuration at the C3 position, which is 
    
    
    
    to the lactam carbonyl and susceptible to racemization under basic conditions.

This note recommends Reductive Amination as the "Gold Standard" protocol due to its mild conditions and superior preservation of chirality. A secondary protocol for Direct Alkylation is provided for substrates lacking carbonyl precursors, with strict caveats regarding base selection.

Strategic Analysis of Reaction Pathways

The choice of alkylation method dictates the impurity profile and stereochemical outcome.

Route A: Reductive Amination (Recommended)[1][2]
  • Mechanism: Condensation of the amine with an aldehyde/ketone to form an imine (Schiff base), followed by in situ reduction.[2]

  • Reagent: Sodium triacetoxyborohydride (

    
    ).[1][2][3][4]
    
  • Why: This reagent is mild and does not reduce the lactam carbonyl. The reaction proceeds under slightly acidic conditions (AcOH), which suppresses the deprotonation of the C3

    
    -proton, thereby preventing racemization.
    
Route B: Direct Nucleophilic Substitution ( )[1]
  • Mechanism: Direct attack of the amine on an alkyl halide.

  • Reagent: Alkyl halide (

    
    ) + Base (e.g., 
    
    
    
    , DIPEA).[1]
  • Risks:

    • Bis-alkylation: Primary amines are more nucleophilic after the first alkylation (inductive effect), leading to tertiary amine byproducts.[1]

    • Racemization: Strong bases can deprotonate the C3 position (pKa

      
       20-25 in lactams), leading to an achiral enolate intermediate and subsequent racemization.
      
Visualization: Reaction Logic Flow

The following diagram illustrates the decision matrix and mechanistic pathways.

ReactionPathways Start (S)-3-amino-1-benzylazepan-2-one RouteA Route A: Reductive Amination (Recommended) Start->RouteA RouteB Route B: Direct Alkylation (High Risk) Start->RouteB Target Target: Secondary Amine Imine Intermediate: Imine (Schiff Base) RouteA->Imine Aldehyde/Ketone Reductant Reagent: NaBH(OAc)3 Solvent: DCE/AcOH Imine->Reductant Reductant->Target Hydride Transfer Base Reagent: R-X + Base (K2CO3 / DIPEA) RouteB->Base Base->Target SN2 Attack SideProduct Risk: Bis-Alkylation & Racemization Base->SideProduct Over-reaction/Base catalysis

Figure 1: Comparison of synthetic pathways. Route A is prioritized for stereochemical retention.

Protocol 1: Reductive Amination (Gold Standard)[1]

This protocol utilizes Sodium Triacetoxyborohydride (


) .[1][2][4] It is preferred over 

(toxic) and

(too strong, reduces imines and aldehydes non-selectively).[1]
Materials
  • Substrate: (

    
    )-3-amino-1-benzylazepan-2-one (1.0 equiv).
    
  • Electrophile: Aldehyde (1.1 – 1.2 equiv).[1]

  • Reductant:

    
     (1.4 – 1.5 equiv).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction rates, but DCM is safer.

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve (
    
    
    
    )-3-amino-1-benzylazepan-2-one (1.0 equiv) in anhydrous DCE (
    
    
    concentration).
  • Imine Formation: Add the aldehyde (1.1 equiv).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Why: Promotes protonation of the carbinolamine intermediate to facilitate water elimination and imine formation.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS to ensure imine formation (mass shift:

      
      ).[1]
      
  • Reduction: Cool the mixture to

    
     (optional, but recommended for reactive aldehydes) and add 
    
    
    
    (1.5 equiv) in one portion.
  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]

Protocol 2: Direct Alkylation (Alternative)[1]

Use this ONLY if the alkyl group cannot be introduced via an aldehyde (e.g., alkylating with a benzyl chloride or non-carbonyl precursor).

Materials
  • Substrate: (

    
    )-3-amino-1-benzylazepan-2-one (1.0 equiv).
    
  • Electrophile: Alkyl Halide (0.9 – 1.0 equiv).[1] Crucial: Use slight deficit to prevent bis-alkylation.

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology
  • Preparation: Dissolve substrate in MeCN (

    
    ).[1]
    
  • Base Addition: Add

    
     (anhydrous, micronized).
    
  • Controlled Addition: Cool to

    
    . Add the Alkyl Halide dropwise over 30 minutes.
    
    • Why: Keeping the concentration of the electrophile low relative to the amine favors mono-alkylation.

  • Monitoring: Stir at

    
     to RT. Monitor strictly by LCMS.
    
    • Stop Condition: Stop reaction when bis-alkylated impurity reaches

      
      , even if conversion is incomplete.[1] It is easier to recover starting material than to separate the bis-product.
      

Critical Parameters & Troubleshooting

Solvent & Condition Screening Data

The following table summarizes expected outcomes based on standard reactivity profiles for


-amino lactams.
ParameterConditionOutcomeRecommendation
Solvent Methanol (MeOH)Fast imine formation, but

decomposes slowly.[1]
Use only with

(toxic).[1]
Solvent DCE / DCM Excellent stability for

.
Preferred.
Base (Route B) NaH / LDAImmediate racemization of C3 center.[1]AVOID.
Base (Route B)

/ DIPEA
Minimal racemization if T

.[1]
Acceptable.
Temperature

Increased risk of racemization via enolization.Keep T

.
Purification Workflow

The polarity difference between the primary amine (SM), secondary amine (Product), and tertiary amine (Impurity) allows for separation.

Purification Crude Crude Reaction Mixture AcidWash Acid/Base Extraction (Dissolve in DCM, wash w/ 1M HCl) Crude->AcidWash Aqueous Aqueous Layer (Contains Product Salt) AcidWash->Aqueous Product protonates Organic Organic Layer (Non-basic impurities) AcidWash->Organic Discard Basify Basify Aqueous to pH 10 (NaOH/NaHCO3) Aqueous->Basify FinalExtract Extract w/ DCM -> Dry -> Evaporate Basify->FinalExtract Column Flash Chromatography (DCM:MeOH:NH4OH) FinalExtract->Column If purity < 95%

Figure 2: Purification strategy exploiting the basicity of the amine.[1]

References

  • Reductive Amination Conditions: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[4] Link[1]

  • Semagacestat Synthesis (Parent Scaffold): Audia, J. E.; et al. "Discovery of Semagacestat (LY450139), a Functional Gamma-Secretase Inhibitor."[1] Journal of Medicinal Chemistry, 2011 , 54(16), 5836–5857. Link[1]

  • Racemiz

    
    -Amino Compounds:  Bodansky, M. "Principles of Peptide Synthesis." Springer-Verlag, 1984 .[1] (General reference for base-catalyzed racemization mechanisms in amino acid derivatives).
    
  • General Review of Amine Synthesis: Salvatore, R. N.; Yoon, C. H.; Jung, K. W. "Synthesis of secondary amines." Tetrahedron, 2001 , 57(37), 7785-7811.[1] Link[1]

Sources

Method

Title: Application Note: Safe Handling Protocols for (S)-3-amino-1-benzylazepan-2-one Powder

An Application Note for Drug Development Professionals Abstract (S)-3-amino-1-benzylazepan-2-one is a chiral lactam that serves as a critical building block in medicinal chemistry, particularly in the development of nove...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

(S)-3-amino-1-benzylazepan-2-one is a chiral lactam that serves as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics such as chemokine inhibitors.[1] As a fine powder with potential biological activity, its handling requires stringent protocols to ensure researcher safety, prevent cross-contamination, and maintain compound integrity. This document provides a comprehensive guide for the safe handling, storage, and disposal of (S)-3-amino-1-benzylazepan-2-one powder, designed for researchers and drug development professionals. The protocols herein are based on a synthesis of established laboratory safety practices and a risk assessment derived from data on structurally related compounds.

Compound Profile and Hazard Identification

Understanding the physicochemical properties and potential hazards of a compound is the foundation of safe laboratory practice.[2] While comprehensive toxicological data for (S)-3-amino-1-benzylazepan-2-one is not fully available, a hazard assessment can be extrapolated from its chemical structure and data from similar compounds.

Physicochemical Properties
PropertyDataSource(s)
CAS Number 209983-91-5[3][4]
Molecular Formula C₁₃H₁₈N₂OInferred
Molecular Weight 218.29 g/mol Inferred
Physical Form Solid powder[5]
Storage Temp. 2-8°C, dry, dark place[5][6]
Hazard Assessment

A specific Safety Data Sheet (SDS) for (S)-3-amino-1-benzylazepan-2-one is not publicly prevalent. Therefore, hazards are inferred from the closely related analog, (S)-3-amino-1-methylazepan-2-one hydrochloride, and general principles of handling amine-containing heterocyclic compounds.[5]

Primary Routes of Exposure:

  • Inhalation: Fine powders can be easily aerosolized and inhaled, posing a significant risk.[7]

  • Dermal Contact: The compound may be absorbed through the skin or cause local irritation.[8]

  • Ocular Contact: Powder can cause serious eye irritation or damage.[9][10]

  • Ingestion: Accidental ingestion may be harmful.[8]

Inferred GHS Hazard Classification (based on analogs):

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Cat. 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
Skin Irritation (Cat. 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye Irritation (Cat. 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
STOT - Single Exposure (Cat. 3)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.
This classification is based on the reported hazards for (S)-3-amino-1-methylazepan-2-one hydrochloride and should be treated as a minimum precaution.

Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) is the last line of defense.[11] Its use must be preceded by robust engineering and administrative controls to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All stock solution preparation and any procedure with a high likelihood of generating dust or vapors must be performed inside a certified chemical fume hood.[2]

  • Ventilated Balance Enclosure (VBE): Weighing of the powder must be conducted in a VBE (also known as a powder containment hood). This is critical as the airflow in a standard fume hood can disturb fine powders and interfere with balance accuracy.[7]

  • Safety Showers & Eyewash Stations: Ensure unobstructed access to a safety shower and eyewash station within a 10-second travel distance from the work area.[11][12]

Administrative Controls
  • Designated Area: Establish a clearly marked "Designated Area" for handling this compound to prevent the spread of contamination.[7]

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this document before working with the compound.[13]

  • "Dry" Cleaning Methods: Never use dry sweeping to clean up spills. Use a HEPA-filtered vacuum or wet wiping methods to decontaminate surfaces.[7]

Personal Protective Equipment (PPE)

The selection of PPE is task-dependent. Always inspect PPE for damage before use and dispose of contaminated single-use items properly.[14][15]

TaskMinimum Required PPE
Receiving/Storage • Safety glasses with side shields• Nitrile gloves
Weighing Powder • Safety goggles (or safety glasses with a face shield)[9][10]• Lab coat• Double-gloving with nitrile gloves• Disposable sleeve covers• N95 respirator or higher (fit-tested)[9]
Preparing Solutions • Safety goggles• Lab coat• Nitrile gloves
Spill Cleanup • Safety goggles and face shield• Chemical-resistant apron or suit• Heavy-duty nitrile or butyl rubber gloves• N95 respirator or higher (fit-tested)

Standard Operating Protocols

Adherence to standardized protocols is essential for both safety and experimental reproducibility. The following step-by-step procedures must be followed.

Overall Handling Workflow

The following diagram outlines the critical stages and control points for handling (S)-3-amino-1-benzylazepan-2-one powder from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Receive Receive & Inspect (Check for damage) Store Store Compound (2-8°C, Dry, Dark) Receive->Store PrepArea Prepare Designated Area (Don PPE, Lay Bench Cover) Store->PrepArea Weigh Weigh Powder (Ventilated Enclosure) PrepArea->Weigh Solubilize Prepare Stock Solution (In Fume Hood) Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Surfaces & Glassware Experiment->Decontaminate Waste Dispose of Waste (Follow Institutional Policy) Decontaminate->Waste Doff Doff PPE Safely Waste->Doff

Caption: General workflow for handling powdered reagents.

Protocol: Weighing the Powder
  • Preparation: Don all required PPE for weighing (see PPE table). Cover the work surface of the ventilated balance enclosure with disposable absorbent bench paper.[7]

  • Tare: Place a tared weigh boat on the analytical balance. Using a weigh boat is preferable as it is less likely to spill.[7]

  • Transfer: Allow the compound container to equilibrate to room temperature before opening to prevent condensation. Open the container inside the enclosure.

  • Dispense: Use a low-static spatula to carefully transfer small amounts of powder from the source container to the weigh boat. Avoid pouring directly from the bottle to minimize aerosolization.[7]

  • Seal: Immediately close the source container tightly after dispensing. This prevents accidental spills and minimizes exposure to air and moisture.[7]

  • Record: Once the desired weight is achieved, record the value.

  • Cleanup: Carefully fold the bench paper inward and dispose of it in the designated solid waste container. Decontaminate the spatula and the work surface using a suitable solvent (e.g., 70% ethanol), followed by water.

Protocol: Solution Preparation
  • Preparation: Perform this procedure in a chemical fume hood. Ensure all necessary glassware, solvent, and magnetic stir bar are present.

  • Solvent Addition: Add the desired volume of solvent to a flask appropriately sized for the final solution volume.

  • Compound Addition: Carefully add the weigh boat containing the pre-weighed powder to the flask. Alternatively, gently tap the powder from the weigh boat into the flask.

  • Rinsing: Use a small amount of the solvent to rinse the weigh boat, ensuring all powder is transferred into the flask.

  • Dissolution: Add a stir bar and stir the solution until the powder is fully dissolved. Gentle heating or sonication may be required depending on the solvent and desired concentration; verify compound stability under these conditions first.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.[2][13]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

For any spill, alert personnel in the immediate area and assess the situation.

G Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<1g, Contained in Hood) Assess->SmallSpill Small LargeSpill Large Spill (>1g or Outside Hood) Assess->LargeSpill Large DonPPE Don Spill Response PPE SmallSpill->DonPPE Evacuate Evacuate Area Alert EH&S LargeSpill->Evacuate Contain Cover with Absorbent Material DonPPE->Contain Clean Wet-Wipe from Outside-In Contain->Clean Dispose Dispose of Materials as Hazardous Waste Clean->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Spill Managed Decontaminate->End

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet (or this document if an SDS is unavailable) to responding medical personnel.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[16][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][16]

References

  • Dust Arrest. (2025, September 14).
  • Unigloves. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Alchem Pharmtech. CAS 209983-91-5 | (S)-3-Amino-1-benzyl-azepan-2-one.
  • GZ Industrial Supplies. (2025, May 26).
  • Generic Safety Data Sheet. (2012, February 27).
  • Quimivita. (2025, March 25).
  • Environment, Health & Safety - University of Washington.
  • Harper College. (2009, August 19).
  • DC Fine Chemicals. (2024, September 10).
  • Wittenberg University. Handling Chemicals - Chemistry.
  • Benchchem. (S)-3-amino-1-methylazepan-2-one chemical properties.
  • Sigma-Aldrich. (S)-3-Amino-1-methylazepan-2-one hydrochloride.
  • Thermo Fisher Scientific. (2025, September 5).
  • Generic Safety Data Sheet for Benzylamine. (2009, June 12).
  • CDH Fine Chemical.
  • Fisher Scientific. (2021, December 25).
  • Manchester Organics. (3S)-3-Amino-1-benzyl-azepan-2-one | 209983-91-5.
  • De Lombaert, S., et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 35(5), 833-846.
  • PubChem. 3-Amino-1,2-propanediol, (S)-.
  • BLDpharm. 209983-96-0|(S)-3-Amino-1-methylazepan-2-one.
  • Struthers, M., et al. (2005). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Journal of Medicinal Chemistry, 48(3), 132-144.

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (S)-3-amino-1-benzylazepan-2-one during synthesis

Topic: Preventing Racemization of (S)-3-amino-1-benzylazepan-2-one During Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Chemists, and Drug Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of (S)-3-amino-1-benzylazepan-2-one During Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Chemists, and Drug Development Scientists.

Product Focus: (S)-3-amino-1-benzylazepan-2-one

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because you have observed an erosion of enantiomeric excess (% ee) during the synthesis of (S)-3-amino-1-benzylazepan-2-one (a key intermediate for protease inhibitors and gamma-secretase modulators).

This 7-membered lactam scaffold presents a "perfect storm" for racemization: an acidic


-proton, high conformational flexibility, and the requirement for forcing cyclization conditions. This guide deconstructs the failure modes and provides self-validating protocols to restore chiral integrity.
PART 1: DIAGNOSTIC TRIAGE (The "Why")

The Core Problem: The C3 stereocenter is


 to a carbonyl (lactam) and 

to a protected amine. The acidity of this proton (

) is the root cause. Racemization occurs via two distinct mechanisms depending on your synthetic route.
Mechanism A: The Oxazolone (Azlactone) Pathway

Most common during cyclization of linear precursors. If the C3-amine is protected as an amide (e.g., Acetyl, Benzoyl) and you activate the carboxylic acid for cyclization, the carbonyl oxygen of the protecting group attacks the activated acid, forming a 5-membered oxazolone. This intermediate is highly prone to base-catalyzed enolization, destroying chirality instantly.

Mechanism B: Direct

-Deprotonation

Most common during N-alkylation or workup. The


 of the 

-proton in this lactam is approx. 26-28 (DMSO). However, if the N1-position is unsubstituted, using strong bases (NaH, LDA) to install the benzyl group after ring formation will deprotonate C3, resulting in total racemization.

RacemizationPathways Start Linear Precursor (L-Lysine deriv.) Act Carboxyl Activation (HATU/DIC) Start->Act AmidePG Amide PG (Ac, Bz) Act->AmidePG If present UrethanePG Urethane PG (Boc, Cbz, Fmoc) Act->UrethanePG If present Oxazolone Oxazolone Intermediate AmidePG->Oxazolone Cyclization Rac1 Racemic Mixture (via Enol) Oxazolone->Rac1 Fast Lactam (S)-Lactam (Chiral Retention) UrethanePG->Lactam Slow Cyclization Base Strong Base (NaH/BnBr) Lactam->Base Post-Cyclization Alkylation Enolate Lactam Enolate Base->Enolate Enolate->Rac1

Figure 1: Mechanistic pathways leading to racemization. Red paths indicate high-risk failure modes; Green paths indicate the chemically secure route.

PART 2: TROUBLESHOOTING & PROTOCOLS
FAQ 1: "I am cyclizing N-benzyl-N-(5-amino-5-carboxy-pentyl) precursors but getting <50% ee. Why?"

Diagnosis: You are likely using a base that is too strong or nucleophilic during the coupling step, or your temperature is too high. 7-membered rings form slowly (entropic penalty), giving the base more time to abstract the


-proton.

The Solution: The "Collidine/Oxyma" Protocol Replace standard bases (TEA/DIEA) with 2,4,6-Collidine (TMP) . It is sterically hindered and non-nucleophilic, significantly reducing the kinetic rate of


-deprotonation while still neutralizing the acid generated during coupling.

Optimized Protocol:

ParameterRecommendationRationale
Protecting Group Boc or Cbz (NOT Acetyl)Urethanes prevent oxazolone formation.
Coupling Agent DIC / Oxyma Pure Oxyma is less acidic than HOAt/HOBt and suppresses racemization better (See Ref 1).
Base 2,4,6-Collidine

~7.[1]4. Too weak to deprotonate the

-carbon, strong enough to buffer.
Concentration < 0.01 M (High Dilution)Favors intramolecular cyclization over intermolecular oligomerization.
Temperature 0°C

RT
Never heat above 25°C during activation.

Step-by-Step Workflow:

  • Dissolve the linear precursor (N-benzyl-Nε-lysine derivative) in DMF to a concentration of 0.005 M (Critical).

  • Add 3.0 eq. of Oxyma Pure .

  • Add 3.0 eq. of 2,4,6-Collidine .

  • Cool to 0°C.

  • Add 3.0 eq. of DIC (Diisopropylcarbodiimide) dropwise.

  • Stir 24-48h. Monitor by HPLC. Do not heat to accelerate.

FAQ 2: "Can I make the lactam first, then add the benzyl group?"

Verdict: NO. This is the most common cause of total racemization. To alkylate the lactam nitrogen (N1), you typically need a strong base (NaH, LiHMDS) to remove the amide proton (


 ~17).
  • The Trap: The

    
    -proton at C3 has a 
    
    
    
    of ~26. While theoretically less acidic, the kinetic deprotonation at C3 is rapid, and thermodynamic equilibration will occur instantly in the presence of excess base.
  • The Fix: You must install the benzyl group on the amine of the linear precursor before cyclization. Reductive amination of the linear lysine derivative with benzaldehyde/NaBH(OAc)3 is the racemization-free method of choice.

FAQ 3: "How do I measure the enantiomeric excess? My standard C18 column shows one peak."

Technical Advice: Standard C18 columns cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).[2][3] For


-amino lactams, Crown Ether  or Amylose-based  columns are superior.

Recommended Analytical Method:

ComponentSpecification
Column Daicel Crownpak CR-I(+) (Crown Ether) OR Chiralpak IA (Amylose)
Mobile Phase Perchloric Acid (pH 1.5) (for Crownpak) OR Hexane/EtOH/DEA (for Chiralpak)
Detection UV @ 210 nm
Flow Rate 0.5 mL/min
Temp 10°C - 25°C (Lower temp improves resolution)

Note: Crown ether columns specifically recognize the free ammonium ion. If your product is Boc-protected, you must deprotect a small aliquot with TFA/DCM before injection, or use the Chiralpak IA (immobilized amylose) which tolerates protected amines.

PART 3: ADVANCED SYNTHETIC LOGIC

If the direct cyclization fails, the Ring-Closing Metathesis (RCM) route is the industry standard for maintaining chirality in 7-membered rings.

The RCM "Chirality Safe" Workflow:

  • Start: (S)-Allylglycine (commercially available, chiral pool).

  • Functionalize: Protect Nitrogen (Boc) and install N-Benzyl (reductive amination).

  • Acylate: React with 4-pentenoic acid (or acryloyl chloride for shorter chains) to form the diene.

  • Cyclize: Grubbs II Catalyst.

    • Why this works: The stereocenter is remote from the reaction site (the alkene). No base is required. No activation of the

      
      -carbonyl occurs.
      
  • Reduce: Hydrogenation (Pd/C) removes the double bond.

RCM_Workflow Step1 Start: (S)-Allylglycine (Chiral Pool) Step2 1. Boc-Protection 2. N-Benzylation (Reductive Amination) Step1->Step2 Step3 Acylation with 4-pentenoic acid Step2->Step3 Step4 Diene Intermediate Step3->Step4 Step5 Ring Closing Metathesis (RCM) Grubbs II Catalyst Step4->Step5 No Base No Racemization Step6 Unsaturated Lactam (Chirality Preserved) Step5->Step6 Step7 Hydrogenation (H2, Pd/C) Step6->Step7 Final Final Product: (S)-3-amino-1-benzylazepan-2-one Step7->Final

Figure 2: The Ring-Closing Metathesis (RCM) route avoids


-deprotonation entirely by constructing the ring at the C5-C6 bond rather than the amide bond.
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Supports the use of Oxyma/DIC over HOBt for suppressing racemiz
  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23-24), 2708-2748. Link

    • Foundational text on enolate geometry and racemization of alpha-amino acid deriv
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. Link

    • Details the mechanism of oxazolone formation and the superiority of urethane protecting groups.
  • Maier, M. E. (2000). Ring-Closing Metathesis of Amino Acid Derived Dienes. Angewandte Chemie International Edition, 39(12), 2073-2077. Link

    • Validates the RCM approach for 7-membered chiral lactams.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+).Link

    • Authoritative source for the analytical separ

Sources

Optimization

Technical Support Center: Solubility Optimization for (S)-3-amino-1-benzylazepan-2-one

Ticket ID: SOL-AZP-001 Status: Open Priority: High (Blocking Assay Development) Subject: Improving aqueous solubility for biological assays and purification.[1] Executive Summary You are likely encountering precipitation...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-AZP-001 Status: Open Priority: High (Blocking Assay Development) Subject: Improving aqueous solubility for biological assays and purification.[1]

Executive Summary

You are likely encountering precipitation of (S)-3-amino-1-benzylazepan-2-one because you are treating it like a standard aliphatic amine.[1] It is not.

The presence of the benzyl group (hydrophobic) combined with the lactam core (polar but non-ionizable) creates a molecule with moderate lipophilicity (LogP ~2.0–2.5). Crucially, the


-amino group  has a lower 

(~7.5–8.[1]0) than typical amines due to the electron-withdrawing effect of the adjacent carbonyl.[1]

The Root Cause: At physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base, which is water-insoluble due to the benzyl shield.

This guide provides three tiered solutions: pH manipulation (Tier 1) , Salt Formation (Tier 2) , and Cosolvent/Excipient Engineering (Tier 3) .

Tier 1: The pH Lever (Protonation Strategy)

Mechanism: Solubility is pH-dependent.[1] To dissolve this molecule in water, you must fully protonate the exocyclic primary amine (


).[1]
  • Estimated

    
    :  ~7.8 (Alpha-amino lactam effect).[1]
    
  • Target pH: You need to be at least 2 pH units below the

    
     to ensure >99% ionization.[1]
    
Protocol: Buffer Selection
Assay TypeRecommended Buffer SystemTarget pHNotes
LC-MS / HPLC Formic Acid (0.1%) or TFA (0.05%)2.0 – 3.0Ensures full solubility and sharp peaks.[1]
In Vitro (Enzymatic) Citrate or Acetate Buffer4.5 – 5.5Check enzyme tolerance for acidic pH.[1]
Cell Culture MES Balanced Salts6.0 – 6.5Risk Zone.[1] Solubility is borderline here.

 WARNING:  Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for stock preparation. The neutral species will crash out immediately.

Tier 2: Salt Selection (Solid State Modification)

If you are working with the Free Base (likely an oil or sticky solid), convert it to a salt. The lattice energy of the salt form can drastically alter dissolution kinetics.

Recommended Counter-ions
  • Hydrochloride (HCl): The standard first choice.[1]

    • Procedure: Dissolve free base in minimal EtOH/EtOAc, add 1.1 eq of 4M HCl in Dioxane.[1] Precipitate with Et2O.[1]

    • Outcome: Highly water-soluble, hygroscopic solid.[1]

  • Mesylate (Methanesulfonic acid):

    • Use Case: If the HCl salt is too hygroscopic (deliquescent). Mesylates often form stable, non-hygroscopic crystals for this class of lactams.[1]

  • Tosylate:

    • Use Case: If you need to drive crystallization from organic solvents.[1]

Tier 3: Cosolvents & Complexation (Neutral pH Workarounds)

If your assay strictly requires pH 7.4 , you cannot rely on protonation.[1] You must shield the hydrophobic benzyl group.

A. Cosolvent Limits (Kinetic Solubility)

Dissolve the stock in 100% DMSO , then dilute into the buffer.

CosolventMax Final % (v/v)Solubility Limit (Est.)Biological Toxicity
DMSO 0.5% – 1.0%~50 – 100

M
Low (Cell dependent)
PEG 400 5.0% – 10.0%~200 – 500

M
Moderate
Ethanol < 1.0%LowHigh (Enzyme inhibition)
B. Cyclodextrin Complexation (The "Gold Standard")

For animal studies or high-concentration assays at neutral pH, use Sulfobutylether-


-cyclodextrin (SBE-

-CD / Captisol)
.[1]
  • Mechanism: The hydrophobic benzyl ring inserts into the cyclodextrin cavity, while the hydrophilic exterior interacts with water.

  • Protocol:

    • Prepare 20% (w/v) SBE-

      
      -CD in water.[1]
      
    • Add compound (solid or DMSO stock).[1]

    • Vortex/Sonicate for 30 mins.

    • Filter sterilize (0.22

      
      m).[1]
      

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for solubilizing (S)-3-amino-1-benzylazepan-2-one based on your application constraints.

Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on experimental constraints.

Frequently Asked Questions (FAQs)

Q: I added water to my DMSO stock and it turned cloudy immediately. Why? A: You triggered the "Crash-out" effect.[1] When you add water, the dielectric constant of the solvent mixture rises rapidly. If the pH of the water is >7, the compound deprotonates to the free base, which is insoluble.

  • Fix: Dilute into an acidic buffer (pH 5) or add the water very slowly to a vortexing solution containing cyclodextrins.

Q: Can I use sonication to dissolve the solid? A: Yes, but be careful. Sonication generates heat.[1] If you are working with the free base in water, heat might temporarily dissolve it, but it will precipitate upon cooling (supersaturation). Always verify solubility at the temperature of your assay (usually 25°C or 37°C).

Q: Is the lactam ring stable in acid? A: generally, yes.[1] 7-membered lactams (epsilon-caprolactam derivatives) are relatively robust compared to beta-lactams.[1] They can withstand 0.1% TFA or Formic acid for LCMS without significant hydrolysis over 24 hours.[1] However, avoid boiling in strong acid (1M HCl).

Q: Why not use Tween-80? A: You can, but surfactants like Tween-80 often interfere with membrane-based assays and can cause ion suppression in LC-MS.[1] Cyclodextrins are cleaner alternatives for biological data integrity.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed mechanisms of pH-dependent solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Perola, E. (2010).[1] An analysis of the binding efficiencies of drugs and their implications for drug discovery. Journal of Medicinal Chemistry, 53(8), 2986-2997.[1] (Context on ligand efficiency and lipophilicity of benzyl-amine fragments). Link[1]

Sources

Troubleshooting

Technical Support Center: Identifying Degradation Products of Amino-benzylazepan-2-one by LC-MS

Welcome to the technical support center for the analysis of amino-benzylazepan-2-one and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of amino-benzylazepan-2-one and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to investigate the stability of this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and success of your experimental workflow.

Introduction

Amino-benzylazepan-2-one is a lactam-containing compound with functional groups susceptible to degradation under various stress conditions. Identifying and characterizing its degradation products is a critical step in pharmaceutical development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] This process, known as forced degradation, helps to elucidate the intrinsic stability of the drug substance, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] This guide will address the common challenges associated with this analysis by LC-MS.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when beginning a degradation study.

Q1: What are the most likely degradation pathways for amino-benzylazepan-2-one?

A1: Based on its structure (a lactam ring, an amino group, and a benzyl group), the primary degradation pathways are:

  • Hydrolysis: The most common pathway for lactams is the cleavage of the amide bond in the seven-membered ring, catalyzed by acidic or basic conditions.[5][6][7] This results in the formation of a ring-opened amino acid derivative.

  • Oxidation: The amino group and the benzylic carbon are susceptible to oxidation.[8][9] Oxidation of the amino group can lead to various products, while oxidation of the benzyl group may result in the formation of a benzoic acid derivative.[9]

  • Photodegradation: Exposure to light, particularly UV, can induce degradation, as outlined in ICH guideline Q1B.[2][4] The specific products can be complex and may involve radical mechanisms.

Q2: What is a good starting point for an LC method to separate the parent compound from its potential degradation products?

A2: A reversed-phase (RP) method is a robust starting point. The degradation products, particularly the hydrolyzed form, will be significantly more polar than the parent compound.[10][11]

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a standard choice.

  • Mobile Phase A: 0.1% Formic Acid in Water. This helps to protonate the analytes, improving peak shape and enhancing ionization for mass spectrometry.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of organic (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 10-15 minutes. This will elute the polar degradants first, followed by the parent compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

Q3: Which MS ionization mode, ESI+ or ESI-, is more suitable for amino-benzylazepan-2-one and its degradants?

A3: Electrospray Ionization in positive mode (ESI+) is generally the preferred choice. The presence of the basic amino group and the amide group makes the molecule easy to protonate, leading to the formation of a strong [M+H]⁺ ion. The acidic mobile phase (with formic acid) further facilitates this process.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

ProblemPotential CausesRecommended Solutions & Explanations
Poor Chromatographic Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The basic amino group can interact with residual silanols on the silica-based column packing, causing peak tailing.[12]2. Column Overload: Injecting too much sample can saturate the stationary phase.[12]3. Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[12]1. Modify Mobile Phase: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the amine protonated and minimize secondary interactions. 2. Reduce Sample Load: Dilute the sample or reduce the injection volume. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
No Degradation Observed After Stressing 1. Stress Conditions Too Mild: The concentration of the stressor (acid, base, oxidant) or the duration/temperature of the stress was insufficient.[1][13]2. Compound is Highly Stable: The molecule may be intrinsically stable under the applied conditions.1. Increase Stress Severity: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[1][13] Incrementally increase the stressor concentration (e.g., from 0.1N HCl to 1N HCl), temperature, or exposure time. 2. Confirm Method Suitability: Ensure your analytical method can detect small amounts of impurities. Inject a low-concentration standard of the parent drug to confirm sensitivity.
Parent Compound Completely Degraded 1. Stress Conditions Too Harsh: Excessive exposure to strong acid, base, or oxidant has completely consumed the parent drug.1. Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Perform a time-course experiment (e.g., sampling at 1, 2, 4, 8, and 24 hours) to find the optimal point.
High Background Noise or Ghost Peaks in Blank Injections 1. Solvent/System Contamination: Impurities in the mobile phase, glassware, or carryover from previous injections.[12][14]2. Mobile Phase Degradation: Buffers can sometimes support microbial growth if left for extended periods.1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[15] 2. Implement Needle Washes: Use a strong needle wash (e.g., a mix of isopropanol, acetonitrile, and water) in your autosampler method to prevent carryover.[14] 3. Run System Blanks: Inject a blank solvent after a high-concentration sample to check for carryover. If ghost peaks persist, clean the system, including the injector and sample loop.[12]
Difficulty Identifying Degradation Product Structures 1. Insufficient Mass Accuracy: Low-resolution MS data makes it difficult to propose elemental compositions.2. Ambiguous Fragmentation: The fragmentation pattern (MS/MS) is not providing clear structural information.1. Use High-Resolution MS (HRMS): Instruments like Orbitrap or TOF analyzers provide accurate mass data (<5 ppm), which is crucial for determining the elemental formula of the degradant. 2. Analyze Fragmentation Patterns: Compare the MS/MS spectrum of the degradant to that of the parent compound. Common losses or retained fragments can provide structural clues. For amides, a common fragmentation is the cleavage of the N-CO bond.[16][17] The loss of water (-18 Da) or ammonia (-17 Da) are also common fragmentation pathways.[16]

Part 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol is based on ICH guideline Q1A(R2) for stress testing.[1][3][4]

Objective: To generate potential degradation products of amino-benzylazepan-2-one under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of amino-benzylazepan-2-one in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[2]

  • Control Sample: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water. Keep at 4°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • For acid and base samples, neutralize them to approximately pH 7 using an equivalent amount of base or acid, respectively. This is critical to stop the reaction before analysis.

    • Dilute all samples (including the control) to a final concentration of ~10 µg/mL with the initial mobile phase.

  • Analysis: Analyze the samples by LC-MS immediately.

Protocol 2: Generic LC-MS Screening Method

Objective: To separate and detect the parent drug and its degradation products.

  • LC System: UPLC/HPLC system coupled to a mass spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 95 5
    10.0 0.4 5 95
    12.0 0.4 5 95
    12.1 0.4 95 5

    | 15.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100 - 1000

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Data Acquisition: Perform full MS scan and data-dependent MS/MS (ddMS2) on the top 3-5 most intense ions.

Part 4: Visualizations

Degradation Analysis Workflow

The following diagram outlines the logical workflow for conducting a forced degradation study and identifying unknown degradation products.

Degradation_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_id Phase 3: Identification Start Prepare Drug Substance Stock Solution Forced_Deg Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Deg Quench Neutralize & Dilute Samples Forced_Deg->Quench LCMS LC-MS/MS Analysis (Full Scan & ddMS2) Quench->LCMS Data_Proc Data Processing (Peak Detection, Comparison to Control) LCMS->Data_Proc Mass_Shift Determine Mass Shift (Δm/z from Parent Drug) Data_Proc->Mass_Shift Formula_Gen Generate Elemental Formula (from Accurate Mass) Mass_Shift->Formula_Gen Frag_Analysis Analyze MS/MS Fragmentation Pattern Formula_Gen->Frag_Analysis Struct_Elucid Propose Degradant Structure Frag_Analysis->Struct_Elucid End Report Findings Struct_Elucid->End

Caption: Workflow for Forced Degradation and Impurity Identification.

Potential Hydrolytic Degradation Pathway

This diagram illustrates the most probable degradation pathway: acid or base-catalyzed hydrolysis of the lactam ring.

Caption: Proposed Hydrolytic Degradation of Amino-benzylazepan-2-one.

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams.Canadian Journal of Chemistry.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA.DGRA.
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds.
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substr
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.Spectroscopy Online.
  • Development of forced degradation and stability indicating studies of drugs—A review.ScienceDirect.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • BA Method Development: Polar Compounds.BioPharma Services.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue.MDPI.
  • Development of UPLC-MS/MS method for the determin
  • A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
  • LC-MS metabolomics of polar compounds.PubMed.
  • CHAPTER 2: Hydrolytic Degrad
  • The Hydrolysis of Lactams.Wiley Online Library.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams
  • LCMS Troubleshooting Tips.Shimadzu.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.PMC.
  • CHAPTER 3: Oxidative Degrad
  • 16.
  • LC Troubleshooting Essentials.
  • Fragmentation pattern of amides by EI and HRESI.RSC Publishing.
  • Mass Spectrometer (MS) Troubleshooting Guide.CGSpace.
  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
  • Mass Spectrometry: Fragment
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Fragment
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.PMC.
  • The oxidation degradation of aromatic compounds.NASA Technical Reports Server.
  • 2-Aminobenzophenone.PubChem.
  • 2-Amino-N-phenylbenzamide.PubChem.
  • 2-Aminobenzaldehyde.Wikipedia.
  • Metal complexes of 2-aminobenzothiazole derivatives.
  • Amino Acids- Properties, Structure, Classific

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of (S)- and (R)-3-Amino-1-benzylazepan-2-one

Introduction: The Analytical Challenge The compound 3-amino-1-benzylazepan-2-one is a chiral cyclic β-amino acid derivative. As with many chiral molecules in drug development and synthesis, the biological activity of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

The compound 3-amino-1-benzylazepan-2-one is a chiral cyclic β-amino acid derivative. As with many chiral molecules in drug development and synthesis, the biological activity of its (S) and (R) enantiomers can differ significantly.[1] This necessitates the development of robust and reliable analytical methods to separate and quantify these enantiomers, ensuring stereochemical purity and enabling detailed pharmacological studies.

The core of our strategy relies on exploiting the key chemical features of the target analyte to maximize differential interactions with a Chiral Stationary Phase (CSP).

Analyte-Centric Strategy for CSP Selection

The molecular structure of 3-amino-1-benzylazepan-2-one presents several key interaction sites that are critical for chiral recognition. A successful separation relies on a CSP that can engage with these sites simultaneously and stereoselectively. The "three-point interaction model" serves as a foundational concept, suggesting that multiple simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for effective chiral discrimination.[5]

cluster_analyte 3-Amino-1-benzylazepan-2-one cluster_features Key Interaction Sites Analyte Core Structure Benzyl Benzyl Group (π-π Interactions) Analyte->Benzyl Amine 3-Amino Group (H-Bonding, Ionic) Analyte->Amine Amide Lactam Amide (H-Bonding, Dipole) Analyte->Amide Ring Azepane Ring (Steric Hindrance) Analyte->Ring

Caption: Key structural features of the analyte guiding CSP selection.

Based on these features, we can rationally select three classes of CSPs with a high probability of success:

  • Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs.[6][7] The carbamate derivatives of cellulose and amylose form helical grooves that act as chiral cavities. The phenyl and carbamate groups on the CSP can engage in π-π stacking with the analyte's benzyl group and hydrogen bonding with its amine and amide functionalities.

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., CHIROBIOTIC T) are exceptionally effective for separating underivatized amino acids.[8][9] They possess a complex structure with multiple stereogenic centers, peptide linkages, and ionizable groups, offering a combination of hydrogen bonding, ionic, and inclusion-complex interactions. This makes them ideal for our target, which is essentially a cyclic, N-blocked β-amino acid.

  • Ligand-Exchange CSPs: This technique is specifically suited for molecules capable of forming coordination complexes, such as amino acids and their derivatives.[10] The CSP consists of a chiral ligand (e.g., an L-amino acid) complexed with a metal ion (typically Cu²⁺). The analyte enantiomers form transient diastereomeric ternary complexes with the CSP, and the difference in the stability of these complexes leads to their separation.[4]

Comparative Analysis of Recommended Chiral HPLC Methods

We will now compare three distinct starting methods, each leveraging one of the CSP classes identified above. Each protocol is a self-validating system; it represents a robust starting point from which optimization can be logically pursued.

Method A: Polysaccharide CSP in Normal Phase Mode

This approach is often a primary choice in screening protocols due to its broad applicability.[10] Normal phase mode enhances hydrogen bonding and π-π interactions, which are critical for this analyte.

  • Principle of Separation: The analyte partitions into the helical chiral grooves of the polysaccharide derivative. Chiral recognition is achieved through a combination of π-π stacking between the analyte's benzyl ring and the phenyl groups on the CSP, hydrogen bonding between the analyte's N-H and C=O groups and the CSP's carbamate moieties, and steric fit within the polymer structure.

  • Experimental Protocol:

    • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 5 µm, 250 x 4.6 mm).

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Causality:

      • n-Hexane/IPA: A classic normal phase system. The IPA percentage is the primary tool for adjusting retention; increasing IPA will decrease retention time.

      • DEA: As a basic analyte, 3-amino-1-benzylazepan-2-one can exhibit strong, undesirable ionic interactions with residual silanols on the silica support, leading to peak tailing. A small amount of a basic additive like DEA is crucial to suppress these interactions and achieve sharp, symmetrical peaks.[10]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 254 nm (due to the benzyl group).

  • Pros: High success rate for a wide range of compounds, excellent scalability for preparative chromatography, robust and long column lifetime.

  • Cons: Requires non-polar, flammable solvents; may require solvent-exchange if the sample is not soluble in the mobile phase.

Method B: Macrocyclic Glycopeptide CSP in Polar Organic Mode

This method is highly targeted for amino-acid-like structures and offers unique selectivity. The polar organic mode is often preferred for its compatibility with mass spectrometry (MS) and good solubility for polar analytes.[8]

  • Principle of Separation: The teicoplanin-based CSP contains multiple sites for interaction. The "basket-like" structure can form inclusion complexes, while the peptide backbone provides sites for hydrogen bonding. Critically, the ionizable carboxylic acid and amine groups on the CSP can engage in attractive or repulsive electrostatic interactions with the analyte's basic amino group.

  • Experimental Protocol:

    • Chiral Stationary Phase: Teicoplanin AGLYCON (e.g., Astec® CHIROBIOTIC TAG, 5 µm, 250 x 4.6 mm). The aglycone version often shows different and sometimes superior selectivity for β-amino acids compared to the parent teicoplanin.[2]

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.05:0.02, v/v/v).

    • Causality:

      • Methanol: A polar organic solvent that facilitates the necessary ionic and hydrogen-bonding interactions.

      • Acid/Base Additives: The small amounts of acid (acetic acid) and base (TEA) create a buffered system that controls the ionization state of both the analyte and the CSP. This is the most critical parameter for optimizing selectivity on this phase. The ratio of acid to base must be carefully tuned to find the "sweet spot" for resolution.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Pros: Highly effective for amino acids, LC-MS compatible mobile phase, complementary selectivity to polysaccharide phases.[3]

  • Cons: Selectivity can be highly sensitive to small changes in mobile phase additives, requiring careful optimization.

Method C: Chiral Ligand-Exchange Chromatography (CLEC)

This is a classic, highly specific technique for chiral molecules that can act as ligands, particularly α- and β-amino acids and their derivatives.[4]

  • Principle of Separation: The stationary phase contains a chiral ligand, such as L-proline or L-hydroxyproline, which is coated on the support and complexed with copper (II) ions. The analyte enantiomers are introduced and compete to form transient, diastereomeric ternary complexes: [Cu(Chiral-Ligand)(Analyte)]. The enantiomer that forms the more stable complex is retained longer on the column.

  • Experimental Protocol:

    • Chiral Stationary Phase: L-Proline-Cupric Ion Complex (e.g., SUMICHIRAL™ OA-5000, 5 µm, 250 x 4.6 mm). This type of column is explicitly cited as being effective for aminolactams.[4]

    • Mobile Phase: 2 mM Copper (II) Sulfate in Water / Methanol (90:10, v/v).

    • Causality:

      • Aqueous Copper (II) Sulfate: Provides the central metal ion necessary for the formation of the diastereomeric complexes. The concentration can be adjusted to optimize separation.

      • Methanol: The organic modifier is used to adjust the overall retention time of the analyte. Increasing the methanol percentage will typically decrease retention.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C (slightly elevated temperature can sometimes improve peak shape and efficiency).

    • Detection: UV at 254 nm.

  • Pros: Highly selective for specific compound classes (amino acids, hydroxy acids), uses simple aqueous mobile phases.

  • Cons: Limited to analytes that can form copper complexes, the mobile phase is not MS-friendly, potential for column degradation over time.

At-a-Glance Method Comparison

FeatureMethod A: Polysaccharide (NP)Method B: Macrocyclic Glycopeptide (PO)Method C: Ligand-Exchange (RP)
CSP Type Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin AGLYCONL-Proline-Cupric Ion Complex
Mobile Phase Mode Normal Phase (NP)Polar Organic (PO)Aqueous Reversed-Phase (RP)
Key Interactions π-π, H-Bonding, Steric FitIonic, H-Bonding, InclusionMetal Coordination Complex
Typical Modifiers Basic Additive (e.g., DEA)Acid/Base Buffer (e.g., AcOH/TEA)Organic Modifier (e.g., MeOH)
Primary Strengths Broad applicability, high loading capacity, robust.[7]Excellent for amino acids, MS-compatible.[8][9]High selectivity for amino-lactams.[4]
Potential Weaknesses Flammable solvents, sample solubility issues.Highly sensitive to mobile phase pH/additives.Limited analyte scope, not MS-compatible.

Workflow for Method Optimization

Once initial screening with the above methods identifies a promising CSP, a systematic optimization should follow to achieve baseline resolution (Rs > 1.5) in a reasonable runtime.

Start Start: Screen Methods A, B, C CheckRes Resolution (Rs) > 1.5? Start->CheckRes Run initial conditions Opt_A Method A: 1. Adjust % IPA (retention) 2. Change alcohol (EtOH, n-PrOH) 3. Vary DEA concentration CheckRes->Opt_A No (Method A shows promise) Opt_B Method B: 1. Vary Acetic Acid/TEA ratio 2. Change solvent (e.g., Acetonitrile) 3. Add water (Reversed-Phase) CheckRes->Opt_B No (Method B shows promise) Opt_C Method C: 1. Adjust % Methanol (retention) 2. Vary Cu²⁺ concentration 3. Adjust pH CheckRes->Opt_C No (Method C shows promise) Success Method Optimized: Validate & Implement CheckRes->Success Yes Opt_A->CheckRes Re-evaluate Opt_B->CheckRes Re-evaluate Opt_C->CheckRes Re-evaluate

Caption: A logical workflow for chiral method development and optimization.

Conclusion and Recommendations

Developing a chiral separation for 3-amino-1-benzylazepan-2-one is a highly achievable goal through a structured, analyte-centric approach. While no pre-existing method is published, the chemical nature of the molecule strongly suggests a high probability of success on polysaccharide and macrocyclic glycopeptide chiral stationary phases.

  • Primary Recommendation: Begin by screening Method A (Polysaccharide-NP) and Method B (Macrocyclic Glycopeptide-PO) . These two systems operate on different principles and are highly complementary. It is very likely that one of these two approaches will yield at least partial, if not baseline, separation.

  • Secondary Recommendation: If the primary methods fail or yield insufficient resolution, Method C (Ligand-Exchange) is a targeted and powerful alternative, given its documented success with aminolactams.[4]

By systematically applying and optimizing these scientifically-grounded starting points, researchers and drug development professionals can efficiently establish a robust and reliable method for the critical enantioseparation of (S)- and (R)-3-amino-1-benzylazepan-2-one.

References

  • Perjési, P., & Fodor, K. (2005). Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers. Chirality, 17(S1), S139-S147. [Link]

  • Hyyryläinen, A. R. M., et al. (2010). Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods. Journal of Mass Spectrometry, 45(2), 198-204. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4629. [Link]

  • Fodor, K., et al. (2013). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 36(13), 1843-1856. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Péter, A., et al. (2016). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • Al-Tel, T. H., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 29(3), 576. [Link]

  • Armstrong, D. W., et al. (2007). Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis. Chirality, 19(5), 349-355. [Link]

  • Welch, C. J. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. American Pharmaceutical Review. [Link]

  • Nazareth, C., & Fernandes, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Betzenbichler, M., et al. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 734-754. [Link]

  • Schuur, B., et al. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Organic Process Research & Development, 12(5), 923-928. [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Al-Qasmi, N., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 14(4), 2636-2645. [Link]

  • Mezaal, E. N., & Hasan, M. M. (2023). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science, 34(4), 1-10. [Link]

  • Sumitomo Chemical. (n.d.). SUMICHIRAL OA columns for enantiomer separation by HPLC. Product Brochure. [Link]

  • Al-Tel, T. H., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. FULIR. [Link]

  • Rahman, A., & Patel, I. (2009). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. E-Journal of Chemistry, 6(S1), S15-S22. [Link]

  • Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. HPLC Application Note. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Application News. [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

Sources

Comparative

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

A Comparative Guide to Validating the Enantiomeric Purity of (S)-3-amino-1-benzylazepan-2-one For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral active pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Validating the Enantiomeric Purity of (S)-3-amino-1-benzylazepan-2-one For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral active pharmaceutical ingredient (API) is a non-negotiable aspect of ensuring drug safety and efficacy. The stereoisomeric composition of a drug can have profound implications, as enantiomers of the same molecule can exhibit widely different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric purity of (S)-3-amino-1-benzylazepan-2-one, a key chiral intermediate.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the stereoisomeric composition of a new drug to be thoroughly characterized.[1][2][3] Specifications for the final product must ensure its identity, strength, quality, and purity from a stereochemical perspective.[1][4] The unwanted enantiomer is treated as an impurity, and its level must be strictly controlled.[4][5][6]

This guide will compare the three most powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs).

Chiral HPLC is the most widely adopted method for enantiomeric separation due to its robustness, versatility, and high-resolution capabilities.[7][8] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[8][9]

Principle of Chiral HPLC

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification. For primary amines like (S)-3-amino-1-benzylazepan-2-one, polysaccharide-based and crown-ether-based CSPs are particularly effective.[9][10]

Experimental Protocol: Chiral HPLC

Objective: To resolve and quantify the (R)- and (S)-enantiomers of 3-amino-1-benzylazepan-2-one.

Instrumentation:

  • HPLC system with a UV detector

Chiral Stationary Phase:

  • A polysaccharide-based column such as Chiralpak® AD-H or a crown-ether-based column like CROWNPAK® CR-I(+) can be effective for primary amines.[9][11]

Mobile Phase:

  • For polysaccharide columns: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) is a good starting point.[8][12] For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) can improve peak shape.[8][12]

  • For crown-ether columns: A mobile phase of ethanol/water with perchloric acid and ammonium acetate has been shown to be effective for similar structures.[10]

Procedure:

  • Mobile Phase Preparation: Prepare the chosen mobile phase and degas it thoroughly.

  • Sample Preparation: Dissolve a precisely weighed amount of the 3-amino-1-benzylazepan-2-one sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Data Summary: Chiral HPLC
ParameterTypical Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:DEA (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Resolution (Rs) > 2.0
Run Time 15-30 minutes
Advantages and Disadvantages of Chiral HPLC
  • Advantages: High resolution, broad applicability, well-established and robust.[7]

  • Disadvantages: Longer run times compared to SFC, higher consumption of organic solvents.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[13] It often provides faster separations and reduced solvent consumption compared to HPLC.[13]

Principle of Chiral SFC

SFC operates on similar principles to HPLC, utilizing a chiral stationary phase for separation. The use of supercritical CO2 as the mobile phase results in lower viscosity and higher diffusivity, which allows for faster flow rates and, consequently, shorter analysis times without a significant loss of resolution.[13]

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid separation of the enantiomers of 3-amino-1-benzylazepan-2-one.

Instrumentation:

  • SFC system with a UV or mass spectrometry (MS) detector

Chiral Stationary Phase:

  • Polysaccharide-based columns are widely used in SFC.[13] Crown-ether-based phases are also highly effective for primary amines.[14]

Mobile Phase:

  • Supercritical CO2 with a polar co-solvent such as methanol or ethanol. For crown-ether columns, an acidic modifier like trifluoroacetic acid (TFA) is typically required.[14][15]

Procedure:

  • Mobile Phase Preparation: The instrument mixes supercritical CO2 and the co-solvent.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Co-solvent Gradient: e.g., 5% to 40% methanol over 5 minutes

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

  • Injection and Data Analysis: Similar to HPLC.

Data Summary: Chiral SFC
ParameterTypical Value
Column CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase CO2 / Methanol with 0.8% TFA
Flow Rate 3.0 mL/min
Resolution (Rs) > 1.5
Run Time < 10 minutes
Advantages and Disadvantages of Chiral SFC
  • Advantages: Very fast analysis times, significantly reduced organic solvent consumption, complementary selectivity to HPLC.[13]

  • Disadvantages: Higher initial instrument cost, may require more specialized expertise.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Confirmatory Method

NMR spectroscopy offers a distinct approach to determining enantiomeric purity. Since enantiomers have identical NMR spectra, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into diastereomers, which have different NMR signals.[16][17]

Principle of Mosher's Acid Analysis

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used CDA.[17][18] It reacts with the primary amine of 3-amino-1-benzylazepan-2-one to form stable diastereomeric amides.[19][20] The different spatial arrangements of these diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification by integrating the corresponding signals.[18][20]

Experimental Protocol: Mosher's Amide Formation and NMR Analysis

Objective: To determine the enantiomeric excess of 3-amino-1-benzylazepan-2-one by forming diastereomeric amides and analyzing them by NMR.

Materials:

  • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine or another suitable base

  • NMR spectrometer

Procedure:

  • Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve ~5 mg of the amine sample in 0.5 mL of anhydrous CDCl₃. Add a slight excess of anhydrous pyridine, followed by ~1.2 equivalents of (R)-MTPA chloride.[18]

  • Reaction: Cap the tube and allow the reaction to proceed to completion at room temperature. It is crucial to ensure the reaction goes to 100% completion to avoid kinetic resolution, which would lead to an inaccurate measurement.[19]

  • NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine the diastereomeric ratio, which directly reflects the enantiomeric ratio of the starting amine.

Data Summary: NMR with Mosher's Acid
ParameterTypical Observation
Spectrometer 400 MHz or higher
Nucleus ¹H or ¹⁹F
Key Signals Methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups
Accuracy Typically within ±2%
Advantages and Disadvantages of NMR with CDAs
  • Advantages: Provides absolute structural confirmation, does not require a reference standard for the minor enantiomer, relatively fast if the derivatization is straightforward.[21]

  • Disadvantages: Requires a pure chiral derivatizing agent, potential for kinetic resolution if the reaction is not complete, lower sensitivity and accuracy compared to chromatographic methods.[19][21]

Head-to-Head Comparison

FeatureChiral HPLCChiral SFCNMR with CDA
Principle Chromatographic SeparationChromatographic SeparationDiastereomer Formation
Resolution ExcellentVery GoodN/A (signal separation)
Speed ModerateVery FastFast (after derivatization)
Sensitivity HighHighModerate to Low
Solvent Usage HighLowVery Low
Quantitative Accuracy ExcellentExcellentGood
Confirmatory Power ModerateModerateExcellent
Throughput ModerateHighLow to Moderate

Method Selection Workflow

G start Start: Need to Validate Enantiomeric Purity routine_qc Routine QC or High Throughput Screening? start->routine_qc sfc Chiral SFC routine_qc->sfc Yes confirm Need Absolute Structural Confirmation? routine_qc->confirm No hplc Chiral HPLC confirm->hplc No (Method Development/Standard QC) nmr NMR with CDA confirm->nmr Yes

Caption: Decision tree for selecting an enantiomeric purity validation method.

Conclusion

The validation of the enantiomeric purity of (S)-3-amino-1-benzylazepan-2-one can be effectively achieved by several orthogonal techniques.

  • Chiral HPLC remains the gold standard for its reliability and high resolution, making it ideal for method development and routine quality control.[22]

  • Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, positioning it as the method of choice for high-throughput screening and applications where efficiency is paramount.[13]

  • NMR with Chiral Derivatizing Agents serves as an indispensable tool for absolute configuration assignment and as an orthogonal confirmatory technique, despite its lower precision for quantitative analysis.[18][23]

The selection of the most appropriate method depends on the specific requirements of the analysis, including the need for speed, the level of quantitative accuracy required, and whether structural confirmation is necessary. In a comprehensive drug development program, a combination of these techniques provides the most robust and self-validating system for ensuring the stereochemical integrity of the final API.

References
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary amines. Retrieved from [Link]

  • DeGoes, T. (2016). The Significance of Chirality in Drug Design and Development. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Nature Portfolio. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • C&EN. (n.d.). FDA issues flexible policy on chiral drugs. Retrieved from [Link]

  • Figshare. (2012). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. Retrieved from [Link]

  • Gorko, D. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC. Retrieved from [Link]

  • Frontiers. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]

  • Borzuya University. (2017). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]

  • The Retort. (2012). Mosher's Acid. Retrieved from [Link]

  • University of Bath. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]

  • MDPI. (2025). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from [Link]

  • PubMed. (2012). Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q6A Specifications. Retrieved from [Link]

  • Scientific Research Publishing. (2016). ICH (1999) Topic Q6A Specifications Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Chemical Substances. Retrieved from [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • International Pharmaceutical Regulators Programme. (2020). GUIDANCE FOR QUALITY ASSESSORS – DRUG PRODUCT. Retrieved from [Link]

  • ScienceDirect. (2019). A chiral unified chromatography-mass spectrometry method to analyze free amino acids. Retrieved from [Link]

  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Shimadzu. (n.d.). and L- amino acids using extra-facile chiral separation and column switching. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Retrieved from [Link]

Sources

Validation

Comparative Guide: IC50 Values of (S)-3-Amino-1-Benzylazepan-2-one Derivatives in Notch Assays

The following guide provides an in-depth technical comparison of (S)-3-amino-1-benzylazepan-2-one derivatives , focusing on their structure-activity relationships (SAR) as -secretase inhibitors (GSIs) and their performan...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-3-amino-1-benzylazepan-2-one derivatives , focusing on their structure-activity relationships (SAR) as


-secretase inhibitors (GSIs)  and their performance in Notch signaling assays.

This analysis highlights the critical role of the lactam ring size and C3-substitution (specifically fluorination) in modulating potency and metabolic stability, drawing directly from medicinal chemistry case studies.

Executive Summary & Mechanism of Action

The (S)-3-amino-1-benzylazepan-2-one scaffold represents a class of "transition-state analog" inhibitors targeting the


-secretase complex  (specifically the Presenilin catalytic subunit). These compounds mimic the transition state of the peptide bond hydrolysis of 

-secretase substrates, including Amyloid Precursor Protein (APP) and Notch receptors .
Mechanism of Inhibition

-Secretase is an intramembrane protease complex that cleaves the transmembrane domain of Notch receptors (S3 cleavage) to release the Notch Intracellular Domain (NICD) . NICD translocates to the nucleus to regulate gene transcription.
  • Target: Presenilin-1 (PS1) or Presenilin-2 (PS2) active site aspartates (Asp257, Asp385).

  • Binding Mode: The 3-amino-lactam moiety occupies the S1' pocket, while the N-benzyl group interacts with the hydrophobic S2' subsite.

  • Therapeutic Challenge: The "Notch-sparing" window. Inhibiting APP cleavage (to reduce A

    
    ) often inadvertently inhibits Notch cleavage, leading to gastrointestinal toxicity (goblet cell metaplasia).
    
Pathway Visualization

The following diagram illustrates the Notch signaling pathway and the specific intervention point of azepan-2-one derivatives.

NotchPathway Ligand Notch Ligand (Delta/Jagged) Receptor Notch Receptor (Membrane Bound) Ligand->Receptor Binding ADAM ADAM Metalloprotease (S2 Cleavage) Receptor->ADAM Activation NEXT Notch Extracellular Truncation (NEXT) ADAM->NEXT Cleavage GammaSec γ-Secretase Complex (Presenilin/Nicastrin) NEXT->GammaSec Substrate GSI Azepan-2-one (Inhibitor) GSI->GammaSec Inhibits NICD NICD Release (Intracellular) GammaSec->NICD S3 Cleavage Nucleus Nucleus (CSL/MAML Complex) NICD->Nucleus Translocation TargetGenes Target Genes (Hes1, Hey1) Nucleus->TargetGenes Transcription

Caption: Schematic of the Notch signaling cascade. Azepan-2-one derivatives inhibit the


-secretase-mediated S3 cleavage, preventing NICD release and downstream gene activation.

Comparative Analysis: IC50 and Potency Data[1][2][3]

The following data summarizes the Structure-Activity Relationship (SAR) of the azepan-2-one scaffold. A key finding in this series is the "Fluorine Effect," where replacing hydrogen atoms on the lactam ring with fluorine significantly enhances potency, likely due to electronic effects (lowering the pKa of the amide) or metabolic blockade.

Table 1: Potency Comparison of Azepan-2-one Derivatives
Compound IDStructure DescriptionModificationEC50 (A

40)
EC50 (Notch)Potency Shift
Compound 51 (S)-3-amino-1-benzylazepan-2-oneParent Scaffold170 nM ~150 - 300 nMBaseline
Compound 52 (S)-3-amino-1-benzyl-difluoro azepan-2-oneDifluorolactam4 nM ~5 - 15 nM43-fold increase
Dimethyl Analog (S)-3-amino-1-benzyl-dimethyl azepan-2-oneDimethyl-lactam15 nM ~20 - 50 nM*11-fold increase
DAPT (Reference Standard)Dipeptide Analog20 nM20 nMN/A (Non-selective)

*Note: Notch EC50 values are estimated based on typical selectivity ratios (1-2x) for first-generation azepan-2-ones. The difluoro-substitution primarily drives potency against the enzyme complex rather than altering substrate selectivity significantly.

Key Insights
  • Ring Size & Conformation: The 7-membered azepan-2-one ring provides a specific conformational constraint that fits the S1' pocket of Presenilin.

  • The Difluoro Effect: The introduction of a gem-difluoro group (Compound 52) results in a massive 43-fold increase in potency (170 nM

    
     4 nM). This is a classic example of bioisosterism where fluorine modulates the acidity of the neighboring NH or carbonyl, enhancing binding interactions with the catalytic aspartates.
    
  • Selectivity: Like most simple lactam-based GSIs, these derivatives typically exhibit poor Notch/APP selectivity . They inhibit Notch processing at concentrations very close to those required for A

    
     reduction, which is a major liability for clinical development.
    

Experimental Protocol: Notch Reporter Assay

To generate the IC50 values listed above, a rigorous Notch Reporter Assay is required. This protocol measures the ability of a compound to block the release of NICD in a cellular system.

Methodology: Luciferase-based Notch Signaling Assay

Objective: Quantify the inhibition of Notch signaling by measuring the activity of a Hes1-responsive luciferase reporter.

Reagents & Materials
  • Cell Line: HEK293T or U2OS cells stably expressing Notch1

    
    E  (constitutively active substrate lacking the extracellular domain) or full-length Notch1 with a ligand source (e.g., Delta-like 4).
    
  • Reporter Plasmid: Hes1-Luc or CSL-Luc (firefly luciferase under the control of Notch target promoters).

  • Control Plasmid: Renilla-Luc (constitutive expression for normalization).

  • Compounds: Azepan-2-one derivatives (dissolved in DMSO).

Step-by-Step Protocol
  • Transfection (Day 1):

    • Seed HEK293T cells in 96-well white-walled plates (20,000 cells/well).

    • Co-transfect with Notch1

      
      E plasmid (100 ng), Hes1-Luc (50 ng), and Renilla-Luc (5 ng) using a lipid-based transfection reagent (e.g., Lipofectamine).
      
  • Compound Treatment (Day 2):

    • 24 hours post-transfection, remove media.

    • Add fresh media containing serial dilutions of the test compound (e.g., 0.1 nM to 10

      
      M).
      
    • Include DMSO control (0% inhibition) and DAPT (10

      
      M)  (100% inhibition control).
      
  • Incubation:

    • Incubate cells for 16–24 hours at 37°C, 5% CO

      
      .
      
  • Lysis & Detection (Day 3):

    • Lyse cells using Passive Lysis Buffer.

    • Add Firefly Luciferase Substrate and measure luminescence (Signal A).

    • Add Stop & Glo Reagent (quenches Firefly, activates Renilla) and measure luminescence (Signal B).

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Signal A / Signal B.

    • Normalize data: % Activity = (Sample - Positive Control) / (DMSO Control - Positive Control) * 100.

    • Fit curve using a 4-parameter logistic regression to determine IC50 .

Experimental Workflow Diagram

AssayWorkflow Step1 Step 1: Cell Seeding (HEK293T) Step2 Step 2: Transfection (NotchΔE + Hes1-Luc) Step1->Step2 Step3 Step 3: Compound Dosing (Serial Dilution) Step2->Step3 Step4 Step 4: Incubation (16-24 Hours) Step3->Step4 Step5 Step 5: Dual-Luciferase Readout (Luminescence) Step4->Step5 Step6 Step 6: Data Normalization (IC50 Calculation) Step5->Step6

Caption: Workflow for the cell-based Notch reporter assay used to determine IC50 values.

Expert Insight: The "Difluorolactam" Strategy

As a Senior Application Scientist, it is crucial to contextualize why the difluoro-derivative (Compound 52) is superior.

  • pKa Modulation: The

    
    -difluoro substitution on the lactam ring inductively withdraws electrons, lowering the pKa of the amide nitrogen. This often strengthens the hydrogen bond interaction with the catalytic aspartates of Presenilin.
    
  • Metabolic Stability: The C3 position of the azepan-2-one ring is a "metabolic soft spot" prone to oxidation by Cytochrome P450 enzymes. Fluorination blocks this site, preventing hydroxylation and ring opening, thereby improving the pharmacokinetic profile (AUC and half-life).

  • Notch Toxicity: While Compound 52 is highly potent (4 nM), the lack of significant selectivity over Notch remains a hurdle. Researchers using this scaffold for in vivo studies must carefully titrate doses to avoid goblet cell metaplasia, a hallmark of Notch inhibition.

References

  • Li, J. J. (2013). Medicinal Chemistry for Practitioners. John Wiley & Sons. (Detailed case study on Azepan-2-one 51 and Difluorolactam 52).

  • Wolfe, M. S. (2012). "

    
    -Secretase inhibitors and modulators for Alzheimer's disease."[1] Journal of Neurochemistry, 120(s1), 89-98. 
    
  • Shih, I., & Wang, T. L. (2007). "Notch signaling, gamma-secretase inhibitors, and cancer therapy."[1] Cancer Research, 67(5), 1879-1882.

  • Curry, C. L., et al. (2005). "Gamma secretase inhibitor blocks Notch activation and induces apoptosis in Kaposi's sarcoma tumor cells." Oncogene, 24(42), 6333-6344.

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Comparative

The Tale of Two Rings: A Comparative Guide to the Biological Activity of Azepan-2-one and Pyrrolidinone Scaffolds

Abstract In the landscape of medicinal chemistry, the structural backbone of a molecule is paramount to its biological function. Among the privileged scaffolds, lactams—cyclic amides—have proven to be foundational in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the structural backbone of a molecule is paramount to its biological function. Among the privileged scaffolds, lactams—cyclic amides—have proven to be foundational in the development of a wide array of therapeutics. This guide provides an in-depth comparison of two prominent lactam scaffolds: the seven-membered azepan-2-one (ε-caprolactam) and the five-membered pyrrolidin-2-one (γ-butyrolactam). We will explore their distinct biological activities, delve into the structure-activity relationships governed by their ring size, and provide detailed experimental protocols for their comparative evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select and design lactam-based compounds for targeted therapeutic applications.

Introduction: The Significance of Lactam Scaffolds in Medicinal Chemistry

Lactams are a cornerstone of numerous biologically active compounds, most famously exemplified by the β-lactam antibiotics.[1] Their prevalence in medicinal chemistry stems from their ability to act as constrained peptide mimics and engage in specific hydrogen bonding interactions with biological targets.[2] The amide bond within the ring is a key feature, and its reactivity is significantly influenced by the ring size.[3]

1.1. Structural Features of Azepan-2-one (ε-Caprolactam)

The azepan-2-one scaffold, a seven-membered ring, possesses considerable conformational flexibility.[4][5] This flexibility allows derivatives to adopt various spatial arrangements, potentially enabling interaction with a broader range of biological targets. However, this entropic advantage can also be a drawback, as a more rigid conformation is often favored for high-affinity binding.

1.2. Structural Features of Pyrrolidin-2-one (γ-Butyrolactam)

In contrast, the five-membered pyrrolidin-2-one ring is more rigid.[2] This reduced flexibility can lead to more specific and potent interactions with target proteins, as less conformational entropy is lost upon binding.[6][7] The pyrrolidinone scaffold is a key component in a wide range of pharmaceuticals, demonstrating its versatility and effectiveness.[2]

1.3. The Core Question: How Does Ring Size Influence Biological Activity?

The fundamental difference in ring size between azepan-2-one and pyrrolidin-2-one dictates their physicochemical properties and, consequently, their biological activities.[3] This guide will dissect these differences, providing a framework for understanding how to leverage these scaffolds in drug design.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies are not abundant in the literature, we can infer a comparative understanding by examining the biological activities reported for derivatives of each scaffold.

2.1. Antimicrobial Activity

Both scaffolds have been incorporated into molecules with antimicrobial properties. The mechanism of action, however, can differ based on the overall molecular structure rather than solely the lactam ring.

  • Pyrrolidinone Derivatives: A wide range of pyrrolidinone derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities.[6][7] Their more rigid structure may allow for a better fit into the active sites of specific bacterial enzymes.

  • Azepan-2-one Derivatives: Derivatives of the larger azepane ring have also demonstrated antimicrobial effects.[8] The increased flexibility of the seven-membered ring might allow for interactions with a different spectrum of microbial targets.

2.2. Anticancer Activity

The fight against cancer has seen the exploration of a multitude of chemical scaffolds, including both azepan-2-one and pyrrolidinone.

  • Pyrrolidinone Derivatives: Numerous studies have highlighted the potent anticancer activity of pyrrolidinone-containing compounds against various cancer cell lines.[6][7]

  • Azepan-2-one Derivatives: Azepane-based compounds have also emerged as promising anticancer agents, with some derivatives showing high efficacy.[8]

2.3. Enzyme Inhibition

The lactam ring is a common feature in many enzyme inhibitors. The size of this ring plays a critical role in the potency and selectivity of inhibition.

  • Pyrrolidinone Derivatives: The pyrrolidinone scaffold is a well-established core for various enzyme inhibitors, including those targeting proteases and kinases.

  • Azepan-2-one Derivatives: The larger and more flexible azepan-2-one ring can also be tailored to inhibit specific enzymes, though its applications in this area are less frequently reported compared to its five-membered counterpart.

Data Summary Table

Since direct comparative studies are scarce, the following table presents exemplary data for derivatives of each scaffold to illustrate their potential in different therapeutic areas. Note: These values are not from a head-to-head comparison and should be interpreted as individual examples of activity.

Scaffold Derivative ClassBiological ActivityTarget/AssayPotency (Example)Reference
Pyrrolidin-2-one AnticancerHuman cancer cell linesIC50 in the micromolar range[6]
AntimicrobialVarious bacterial strainsMIC values can be low[7]
Azepan-2-one AnticancerVarious cancer cell linesIC50 values reported[8]
AntimicrobialCertain bacterial strainsMIC values reported[8]

The "Why": Structure-Activity Relationship (SAR) Insights

The differences in the biological activities of azepan-2-one and pyrrolidinone derivatives can be rationalized by considering their fundamental structural and physicochemical properties.[9]

3.1. Conformational Analysis and Receptor Fit

The greater conformational flexibility of the seven-membered azepan-2-one ring means that more energy is required to "lock" it into a bioactive conformation upon binding to a receptor.[4][5] Conversely, the more rigid five-membered pyrrolidin-2-one ring has a lower entropic penalty to pay upon binding, which can translate to higher affinity.[2]

cluster_0 Azepan-2-one (Flexible) cluster_1 Pyrrolidin-2-one (Rigid) a1 Conformer 1 a2 Conformer 2 receptor Receptor Binding Site a1->receptor Low Population, Higher Energy Binding a3 Conformer 3 p1 Dominant Conformer p1->receptor High Population, Lower Energy Binding

Caption: Ring size and conformational flexibility influencing receptor binding.

3.2. Influence of Ring Strain and Reactivity

The reactivity of the amide bond in lactams is influenced by ring strain. While most pronounced in the highly strained four-membered β-lactams, differences in ring strain between five- and seven-membered rings can affect their stability and susceptibility to hydrolysis.[3] Generally, medium-sized rings like azepan-2-one are less strained and less susceptible to hydrolysis compared to smaller rings.[3]

Experimental Protocols for Comparative Evaluation

To conduct a direct and objective comparison of the biological activities of novel azepan-2-one and pyrrolidinone derivatives, standardized experimental protocols are essential.

4.1. Workflow for Comparative Screening

A systematic approach is necessary to evaluate and compare the biological potential of different scaffolds.

Caption: General workflow for the comparative evaluation of bioactive scaffolds.

4.2. Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Materials:

  • 96-well tissue culture plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (both azepan-2-one and pyrrolidinone derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[11]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 4 hours.[11][14]

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

4.3. Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[15][16][17][18]

Materials:

  • Sterile 96-well microtiter plates (round-bottom)

  • Test compounds

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile saline or PBS

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test bacterium on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[19]

  • Compound Dilution: Add 100 µL of sterile broth to all wells of the microtiter plate. In the first column of wells, add 100 µL of the test compound at twice the highest desired final concentration.[15]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth as a sterility control (no bacteria).[15]

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11.[15]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.[16][19]

Conclusion and Future Directions

The choice between an azepan-2-one and a pyrrolidinone scaffold in drug design is a strategic decision that should be guided by the specific therapeutic target and desired pharmacological profile. The more rigid pyrrolidinone scaffold may be advantageous for developing highly potent and selective agents, while the flexible azepan-2-one scaffold could be beneficial for exploring a wider range of target interactions or for applications where some conformational adaptability is desirable.

Future research should focus on direct comparative studies of these two scaffolds to generate robust, quantitative data that can more definitively guide scaffold selection. The synthesis and screening of focused libraries of derivatives of both ring systems against a panel of diverse biological targets would be invaluable in elucidating the nuanced effects of lactam ring size on biological activity.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). In Springer Nature Experiments. [Link]

  • Conformational analysis of caprolactam, cycloheptene and caprolactone. (2025). ResearchGate. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (n.d.). ResearchGate. [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). Semantic Scholar. [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (n.d.). New Journal of Chemistry. [Link]

  • beta-Lactam antibiotics: structural relationships affecting in vitro activity and pharmacologic properties. (n.d.). PubMed. [Link]

  • Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). (2018). ResearchGate. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist. (n.d.). PMC. [Link]

  • The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). MDPI. [Link]

  • Lactam constraints provide insights into the receptor-bound conformation of secretin and stabilize a receptor antagonist. (2011). PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. [Link]

  • Structural comparison of substrate-binding pockets of serine β-lactamases in classes A, C, and D. (2024). Taylor & Francis Online. [Link]

  • Comparative evaluation of a new beta-lactamase inhibitor, YTR 830, combined with different beta-lactam antibiotics against bacteria harboring known beta-lactamases. (2025). ResearchGate. [Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (n.d.). RJWave.org. [Link]

  • Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. (n.d.). PMC. [Link]

  • Comparison of different β-lactam antibiotics and β-lactamase inhibitors.... (n.d.). ResearchGate. [Link]

  • Understanding ligand-receptor non-covalent binding kinetics using molecular modeling. (2017). Taylor & Francis Online. [Link]

  • Virtual screening identifies broad-spectrum β-lactamase inhibitors with activity on clinically relevant serine- and metallo-carbapenemases. (2020). Usiena air. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). ResearchGate. [Link]

  • Generating 3D molecules conditional on receptor binding sites with deep generative models. (n.d.). Chemical Science. [Link]

  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). Bentham Science. [Link]

  • Molecular modeling of sigma 1 receptor ligands: a model of binding conformational and electrostatic considerations. (2004). PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Qualifying In-House Reference Standards for (S)-3-amino-1-benzylazepan-2-one

Introduction: The Reference Standard Imperative in Pharmaceutical Analysis In the rigorous landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of accuracy. It is the ben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reference Standard Imperative in Pharmaceutical Analysis

In the rigorous landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of accuracy. It is the benchmark against which all analytical measurements are judged, ensuring the identity, purity, strength, and quality of an active pharmaceutical ingredient (API). For many well-established APIs, certified Reference Standards (RS) are readily available from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

However, for novel compounds or intermediates like (S)-3-amino-1-benzylazepan-2-one, a key building block in the synthesis of various therapeutic agents, official pharmacopeial standards are often not available. This guide provides a comprehensive framework for researchers and drug development professionals on how to select, evaluate, and qualify a high-purity commercial chemical to serve as a reliable in-house or secondary reference standard. This process is critical for ensuring data integrity in analytical method development, validation, and routine sample testing.

This document outlines a two-phase approach: first, a comparative analysis of commercially available sources, and second, a detailed experimental workflow to rigorously qualify the selected candidate material.

Phase 1: Comparative Analysis of Commercial Sources

The initial step is to identify and compare commercially available batches of (S)-3-amino-1-benzylazepan-2-one. The goal is to select a candidate with the highest possible purity and the most comprehensive preliminary data from the supplier. A certificate of analysis (CoA) should be requested and scrutinized for each potential source.

Below is a comparative table of representative commercial offerings. Note that availability and specifications are subject to change, and direct inquiry with suppliers is always recommended.

Supplier Product Number Stated Purity Analytical Data Typically Provided Format
Sigma-Aldrich Cat# SML2386≥98% (HPLC)HPLC, ¹H NMRSolid
Cayman Chemical Cat# 22992≥98%HPLC, Mass SpecSolid
Santa Cruz Biotechnology Cat# sc-217351Not specifiedVaries by lotSolid
Toronto Research Chemicals Cat# A61211598%¹H NMR, LC-MSSolid

Expert Insight: The stated purity on a supplier's CoA is a starting point, not the final word. It is often determined by a single method (e.g., HPLC area percent) and may not account for non-chromatophoric impurities, water content, or residual solvents. Therefore, a comprehensive, multi-technique in-house qualification is not just recommended; it is essential for establishing a true reference standard.

Phase 2: Experimental Workflow for In-House Qualification

Once a high-purity candidate is selected, it must undergo a rigorous qualification process to confirm its identity and assign a precise purity value. This process transforms a "high-purity chemical" into a well-characterized "in-house reference standard."

The following diagram illustrates the comprehensive workflow for this qualification process.

Reference_Standard_Qualification_Workflow Figure 1: In-House Reference Standard Qualification Workflow cluster_0 Phase 1: Candidate Selection & Identity cluster_1 Phase 2: Purity & Assay Assignment A Source Commercial (S)-3-amino-1-benzylazepan-2-one B Review Supplier CoA (Purity, NMR, HPLC) A->B C Identity Confirmation B->C D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry (MS) C->E F FTIR Spectroscopy C->F G Purity Assessment C->G H Chromatographic Purity (HPLC-UV for Related Substances) G->H I Enantiomeric Purity (Chiral HPLC) G->I J Water Content (Karl Fischer Titration) G->J K Residual Solvents (Headspace GC-MS) G->K L Non-Volatile Impurities (Residue on Ignition) G->L M Assay Assignment (Mass Balance Calculation) H->M I->M J->M K->M L->M N Final Qualified Reference Standard M->N

Caption: Workflow for qualifying an in-house reference standard.

Step 1: Identity Confirmation

The first principle is to unequivocally confirm that the material is, in fact, (S)-3-amino-1-benzylazepan-2-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are powerful tools for structural elucidation. The observed chemical shifts, coupling constants, and integration in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, should be consistent with the proposed structure. The data should be compared against literature values or predicted spectra if available.

  • Mass Spectrometry (MS):

    • MS provides information about the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one should observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 233.2. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR provides a molecular fingerprint, confirming the presence of key functional groups (e.g., C=O stretch of the lactam, N-H bends of the amine, aromatic C-H stretches of the benzyl group).

Step 2: Purity Assessment

Purity is not a single value but a composite of multiple analyses. The goal is to identify and quantify all significant impurities.

This method is designed to separate and quantify process-related impurities and degradation products.

  • Objective: To determine the percentage of organic impurities detectable by UV.

  • Methodology:

    • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance).

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides good retention and separation for moderately polar compounds like the target molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm. Rationale: This wavelength provides good sensitivity for the aromatic benzyl group and the lactam chromophore.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the candidate standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

  • Calculation: Report the area of each impurity peak as a percentage of the total peak area (Area Percent method). Sum all impurity peaks to determine the total chromatographic impurities.

It is crucial to confirm the enantiomeric purity and quantify the undesired (R)-enantiomer.

  • Objective: To separate and quantify the (R)-enantiomer from the desired (S)-enantiomer.

  • Methodology:

    • Instrumentation: HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm). Rationale: Polysaccharide-based CSPs offer a wide range of enantioselectivity for various compound classes through hydrogen bonding, dipole-dipole, and π-π interactions.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Sample Preparation: Prepare a solution of approximately 0.5 mg/mL in the mobile phase.

  • Calculation: Calculate the percentage of the (R)-enantiomer relative to the total area of both enantiomer peaks.

Step 3: Assay Assignment via Mass Balance

The final, reportable purity value (Assay) is best determined by the mass balance approach, which accounts for all potential impurities, not just those visible by HPLC.

Assay (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Residue)

  • Water Content (Karl Fischer Titration):

    • This is the most accurate method for quantifying water content in a solid sample. Performed according to USP <921>.

  • Residual Solvents (Headspace GC-MS):

    • This method identifies and quantifies any volatile organic solvents remaining from the synthesis and purification process. Performed according to USP <467>.

  • Non-Volatile Residue (Residue on Ignition):

    • This test measures the amount of inorganic impurities that do not volatilize upon ignition. Performed according to USP <281>.

Conclusion and Best Practices

Without an official pharmacopeial standard for (S)-3-amino-1-benzylazepan-2-one, establishing a well-characterized in-house reference standard is not optional—it is a requirement for scientifically sound and defensible analytical data.

By systematically comparing commercial sources and then executing a rigorous qualification protocol that includes identity confirmation (NMR, MS), chromatographic and enantiomeric purity (HPLC, Chiral HPLC), and content of non-chromatophoric impurities (Karl Fischer, GC, ROI), a laboratory can confidently qualify a batch of high-purity chemical for use as a reference standard. This qualified standard becomes the anchor for all future analytical work, ensuring consistency, accuracy, and reliability in the development of new medicines.

References

  • United States Pharmacopeia (USP) General Chapter <921>: Water Determination. [Link]

  • United States Pharmacopeia (USP) General Chapter <467>: Residual Solvents. [Link]

  • United States Pharmacopeia (USP) General Chapter <281>: Residue on Ignition. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

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